Product packaging for DL-beta-Hydroxybutyric acid sodium salt(Cat. No.:CAS No. 150-83-4)

DL-beta-Hydroxybutyric acid sodium salt

Cat. No.: B132195
CAS No.: 150-83-4
M. Wt: 127.09 g/mol
InChI Key: CWQQGENZHRKCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium 3-hydroxybutyrate is the sodium salt of 3-hydroxybutyrate (3HB), a fundamental metabolite and signaling molecule with growing importance in biochemical and physiological research. With the molecular formula C4H7NaO3 and a molecular weight of 126.09 g/mol, this compound is supplied in high purity suitable for molecular biology and proteomics research. Recent studies have established the significant role of 3HB in preventing colonic inflammation and carcinogenesis, making it a promising compound for investigative purposes. Its mechanism of action is primarily mediated through the cellular surface receptor GPR109a. Upon activation, this receptor drives a shift in immune cell populations, notably decreasing the percentage of pro-inflammatory M1 macrophages and reducing the accumulation of myeloid-derived suppressor cells (MDSCs), which is a key process in tumorigenesis. These actions suggest that 3HB functions as a potent endogenous anti-inflammatory and anti-tumor metabolite. Bone marrow transplantation experiments have further demonstrated that these effects depend on bone marrow-derived cells, highlighting a specific cellular pathway for research exploration. Beyond its immunomodulatory roles, 3-hydroxybutyrate is also recognized for its epigenetic influence, acting as an inhibitor of histone deacetylases (HDACs), which allows for the epigenetic regulation of numerous genes. Researchers value Sodium 3-hydroxybutyrate as a critical tool for probing metabolic signaling, cellular immunology, and the molecular pathways underlying cancer and inflammatory bowel diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care and store at 4°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8NaO3 B132195 DL-beta-Hydroxybutyric acid sodium salt CAS No. 150-83-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

150-83-4

Molecular Formula

C4H8NaO3

Molecular Weight

127.09 g/mol

IUPAC Name

sodium 3-hydroxybutanoate

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);

InChI Key

CWQQGENZHRKCMJ-UHFFFAOYSA-N

Isomeric SMILES

CC(CC(=O)[O-])O.[Na+]

Canonical SMILES

CC(CC(=O)O)O.[Na]

Other CAS No.

306-31-0
150-83-4

Pictograms

Irritant

Synonyms

3-Hydroxybutanoic Acid Sodium Salt;  3-Hydroxybutyric Acid Monosodium Salt;  DL-β-Hydroxybutyric Acid Sodium Salt;  Sodium 3-Hydroxybutyrate;  Sodium Dl-β-hydroxybutyrate;  Sodium β-Hydroxybutyrate;  β-Hydroxybutyric Acid Sodium Salt; 

Origin of Product

United States

Metabolic Pathways and Bioenergetic Contributions of 3 Hydroxybutyrate

Endogenous Biosynthesis of 3-Hydroxybutyrate (B1226725)

The primary site for the endogenous production of 3-hydroxybutyrate is the mitochondria of liver cells, a process known as ketogenesis. mdpi.comresearchgate.net This pathway is activated during periods of fasting, prolonged exercise, or adherence to a low-carbohydrate, high-fat ketogenic diet, when the body's glucose reserves are diminished. nih.govresearchgate.net

Hepatic ketogenesis commences with the beta-oxidation of fatty acids, which generates a surplus of acetyl-CoA. nih.govnih.gov The pathway can be summarized in the following steps:

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase (ACAT). nih.govnih.gov

Formation of HMG-CoA: Acetoacetyl-CoA then combines with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by HMG-CoA synthase 2 (HMGCS2), which is the rate-limiting enzyme in the ketogenesis pathway. nih.govnih.govyoutube.com The activity of HMGCS2 is a critical regulatory point in the synthesis of ketone bodies. nih.govresearchgate.net

Cleavage of HMG-CoA: HMG-CoA is subsequently cleaved by HMG-CoA lyase (HMGCL) to yield acetoacetate (B1235776) and a molecule of acetyl-CoA. nih.govnih.govnih.gov

Reduction of Acetoacetate: Finally, acetoacetate is reduced to D-3-hydroxybutyrate by the enzyme 3-hydroxybutyrate dehydrogenase (BDH1), a reaction that utilizes NADH as a reducing agent. nih.gov

The regulation of this pathway is tightly controlled by hormonal signals. Low insulin (B600854) and high glucagon (B607659) levels stimulate the breakdown of fatty acids, providing the necessary substrate for ketogenesis. mdpi.com

Several key enzymes are instrumental in the synthesis of 3-hydroxybutyrate. Their roles are detailed below:

EnzymeAbbreviationFunctionLocation
3-hydroxy-3-methylglutaryl-CoA synthase 2 HMGCS2Catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. This is the rate-limiting step of ketogenesis. nih.govnih.govMitochondria
3-hydroxy-3-methylglutaryl-CoA lyase HMGCLCleaves HMG-CoA to produce acetoacetate and acetyl-CoA. nih.govnih.govdrugbank.comMitochondria
3-hydroxybutyrate dehydrogenase 1 BDH1Catalyzes the reversible reduction of acetoacetate to 3-hydroxybutyrate, using NADH as a cofactor. nih.govwikipedia.orgInner mitochondrial membrane

Extrahepatic Utilization and Catabolism of 3-Hydroxybutyrate

While the liver is the primary producer of ketone bodies, it lacks the necessary enzymes to utilize them for energy. utah.edu Therefore, 3-hydroxybutyrate is transported via the bloodstream to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where it is catabolized for energy. hmdb.cautah.edukenyon.eduresearchgate.net

Upon reaching the target tissues, the catabolism of 3-hydroxybutyrate, known as ketolysis, begins. The steps are essentially the reverse of the final stages of ketogenesis:

Oxidation to Acetoacetate: 3-hydroxybutyrate is first oxidized back to acetoacetate by 3-hydroxybutyrate dehydrogenase (BDH1). This reaction also generates NADH, which can enter the electron transport chain to produce ATP. mdpi.comnih.gov

Activation of Acetoacetate: Acetoacetate is then activated to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid CoA transferase (SCOT), also known as beta-ketoacyl-CoA transferase. This enzyme is notably absent in the liver. researchgate.netmdpi.com

Thiolytic Cleavage: Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA. utah.edumdpi.com

The two molecules of acetyl-CoA generated from the breakdown of 3-hydroxybutyrate can then enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govmdpi.comlongdom.org Within the mitochondria, acetyl-CoA combines with oxaloacetate to form citrate (B86180), initiating a series of reactions that produce high-energy electron carriers (NADH and FADH2). longdom.org These carriers subsequently donate their electrons to the electron transport chain, driving the synthesis of a significant amount of ATP through oxidative phosphorylation. longdom.org This process highlights the role of 3-hydroxybutyrate as a potent energy substrate, capable of fueling cellular activities in the absence of glucose. kenyon.edu

3-Hydroxybutyrate dehydrogenase (BDH1) plays a pivotal, bidirectional role in the metabolism of 3-hydroxybutyrate. wikipedia.org Located on the inner mitochondrial membrane, this enzyme catalyzes the interconversion of 3-hydroxybutyrate and acetoacetate. kenyon.edu

In the liver (ketogenesis): It facilitates the reduction of acetoacetate to 3-hydroxybutyrate. nih.gov

In extrahepatic tissues (ketolysis): It catalyzes the oxidation of 3-hydroxybutyrate back to acetoacetate, providing substrate for energy production and generating NADH. mdpi.comnih.gov

The direction of the reaction is dependent on the metabolic state of the cell and the relative concentrations of NAD+ and NADH. wikipedia.org

EnzymeAbbreviationFunction in CatabolismLocation
3-hydroxybutyrate dehydrogenase BDH1Oxidizes 3-hydroxybutyrate to acetoacetate, producing NADH. mdpi.comnih.govInner mitochondrial membrane
Succinyl-CoA:3-oxoacid CoA transferase SCOTTransfers a CoA group from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. mdpi.comMitochondria
Acetoacetyl-CoA thiolase ACATCleaves acetoacetyl-CoA into two molecules of acetyl-CoA. researchgate.netmdpi.comMitochondria

Influence on Cellular Energy Homeostasis

Sodium 3-hydroxybutyrate, the sodium salt of the ketone body 3-hydroxybutyrate (3-HB), plays a significant role in cellular energy metabolism, particularly under conditions of limited glucose availability. mdpi.comnih.gov As an alternative fuel source derived from fatty acid oxidation, 3-HB influences several key aspects of cellular bioenergetics, including the production of adenosine (B11128) triphosphate (ATP), the balance of crucial coenzymes, and the rate of oxygen consumption.

3-Hydroxybutyrate serves as a potent substrate for mitochondrial respiration, leading to an enhancement of ATP synthesis. In neuronal cells, the presence of 3-hydroxybutyrate has been demonstrated to increase both oxygen consumption and ATP production. nih.govnih.gov Studies have shown that neurons treated with 3-hydroxybutyrate exhibit a higher basal oxygen consumption rate and increased cellular ATP levels. nih.gov This is attributed to the ability of 3-hydroxybutyrate to augment mitochondrial oxidative capacity. nih.gov Specifically, the metabolism of 3-hydroxybutyrate within the mitochondria bypasses the initial steps of glycolysis and directly enters the tricarboxylic acid (TCA) cycle as acetyl-CoA, thereby fueling the electron transport chain and subsequent ATP generation. mdpi.com Research in mouse models of Parkinson's disease has further substantiated these findings, showing that D-beta-hydroxybutyrate can rescue mitochondrial respiration and improve ATP production. nih.govjci.orgnih.govresearchgate.netresearchgate.net

Table 1: Impact of 3-Hydroxybutyrate on Neuronal ATP Production
Treatment ConditionEffect on Cellular ATP ContentReference
1 mM 3-Hydroxybutyrate (Acute, 1 hour)Significant Increase nih.gov
3-Hydroxybutyrate (24 hours)Higher ATP Production nih.gov

The cellular redox state, critically influenced by the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide in its oxidized (NAD+) and reduced (NADH) forms, is significantly modulated by 3-hydroxybutyrate metabolism. The conversion of 3-hydroxybutyrate to acetoacetate is catalyzed by the enzyme 3-hydroxybutyrate dehydrogenase, a reaction that concurrently reduces NAD+ to NADH. wikipedia.org This process directly impacts the mitochondrial NAD+/NADH ratio. Research has demonstrated that neurons treated with 3-hydroxybutyrate exhibit a significantly elevated NAD+/NADH ratio, which is indicative of enhanced activity of the mitochondrial electron transport chain. nih.govnih.gov A higher NAD+/NADH ratio generally signifies a metabolic state that favors oxidative reactions and efficient energy production. promegaconnections.com The equilibrium between 3-hydroxybutyrate and acetoacetate is considered a proxy for the mitochondrial NADH/NAD+ ratio. nih.gov

The metabolism of 3-hydroxybutyrate is intrinsically linked to cellular oxygen consumption, as it is a substrate for oxidative phosphorylation. Studies have consistently shown that 3-hydroxybutyrate can increase the rate of oxygen consumption in various cell types. In primary cortical neurons, the presence of 1 mM 3-hydroxybutyrate was found to elevate the basal oxygen consumption rate (OCR). nih.gov Similarly, research on breast cancer cell lines demonstrated that 3-hydroxybutyrate significantly altered the OCR in BT20 cells, leading to a more oxidative energetic phenotype. nih.gov Further evidence from studies on Drosophila melanogaster heads showed that sodium butyrate (B1204436) induces a rapid and transient increase in oxygen consumption. researchgate.net This stimulation of maximal respiration highlights the role of 3-hydroxybutyrate in enhancing mitochondrial oxidative capacity. nih.gov

Table 2: Effect of 3-Hydroxybutyrate on Oxygen Consumption Rate (OCR) in BT20 Breast Cancer Cells
ConditionOCR (pmol/min) (mean ± SEM)Reference
Control77.8 ± 5.8 nih.gov
With 3-Hydroxybutyrate124.0 ± 10.0 nih.gov

Interplay with Glucose and Fatty Acid Metabolism

3-Hydroxybutyrate metabolism is closely intertwined with that of glucose and fatty acids, often acting as a key metabolic switch in response to nutrient availability. During periods of low glucose, such as fasting or adherence to a ketogenic diet, the production of 3-hydroxybutyrate from fatty acid oxidation in the liver increases significantly. mdpi.comnih.gov This allows 3-hydroxybutyrate to serve as a primary alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, thereby sparing glucose. nih.govnih.govwikipedia.org

The utilization of 3-hydroxybutyrate can partially substitute for glucose in energy provision. For instance, in individuals with diabetes, 3-hydroxybutyrate can be used as an energy source by the heart. nih.gov The relationship is reciprocal; the presence of high glucose levels can influence the utilization of 3-hydroxybutyrate. For example, the stimulation of maximal respiration by 3-hydroxybutyrate in neurons was found to be absent in high glucose conditions. nih.gov

Regarding fatty acid metabolism, 3-hydroxybutyrate is a direct product of fatty acid oxidation. mdpi.comnih.gov Its synthesis is a mechanism to transport energy from the liver to other tissues when fatty acid oxidation rates are high. Some studies suggest that butyrate, a related short-chain fatty acid, can influence lipid metabolism, potentially reducing fat accumulation and dyslipidemia in diabetic rats. elsevierpure.comajol.info However, other research has indicated that under high-fat diet conditions, sodium butyrate might exacerbate dyslipidemia. nih.gov

Molecular and Cellular Signaling Mechanisms of 3 Hydroxybutyrate

Receptor-Mediated Signaling

3-hydroxybutyrate (B1226725) exerts many of its signaling effects by binding to and activating specific G-protein-coupled receptors (GPCRs) on the cell surface. This interaction initiates intracellular signaling cascades that translate the extracellular signal into a specific cellular response.

D-β-hydroxybutyrate is a primary endogenous agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. wikipedia.orgreactome.org HCAR2 is a Gi/o-coupled GPCR expressed in various cell types, including adipocytes, immune cells (such as macrophages and monocytes), and epithelial cells. mdpi.comresearchgate.net The activation of HCAR2 by 3-hydroxybutyrate is a critical mechanism for many of its physiological effects. nih.gov

In adipocytes, HCAR2 activation mediates a potent anti-lipolytic effect. researchgate.netnih.gov This occurs through the Gi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. researchgate.net In immune cells, HCAR2 activation leads to anti-inflammatory effects, partly by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov In the nervous system, this receptor-mediated signaling contributes to neuroprotective effects. nih.govresearchgate.net For instance, it has been shown to regulate enzymes involved in processing the β-amyloid precursor protein, which is relevant to Alzheimer's disease. nih.gov

Table 1: Effects of 3-Hydroxybutyrate-Mediated HCAR2 Activation

Cell TypePrimary Downstream EffectPhysiological Outcome
AdipocytesInhibition of adenylyl cyclase, leading to reduced cAMP and PKA activity. researchgate.netAnti-lipolytic effect (reduced breakdown of fats). researchgate.netnih.gov
Immune Cells (e.g., Macrophages)Inhibition of NF-κB signaling. researchgate.netAnti-inflammatory response. nih.gov
HepatocytesActivation of the PKC-ERK signaling pathway. researchgate.netInhibition of hepatic de novo lipogenesis. researchgate.net
NeuronsActivation of SIRT1 and inhibition of NF-κB. researchgate.netNeuroprotection. nih.govresearchgate.net
Mammary Epithelial CellsActivation of mTORC1 signaling. researchgate.netPromotion of milk fat and protein synthesis. researchgate.net

The activation of Gi-coupled receptors like HCAR2 by 3-hydroxybutyrate directly suppresses the cyclic adenosine monophosphate (cAMP) signaling pathway. mdpi.com This cascade is a cornerstone of cellular signal transduction.

cAMP Production: The binding of 3-hydroxybutyrate to HCAR2 activates the inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. researchgate.net This action reduces the conversion of adenosine triphosphate (ATP) to cAMP, lowering the intracellular concentration of this second messenger. mdpi.com

PKA Activity: cAMP is the primary activator of Protein Kinase A (PKA). infobiochem.com When cAMP levels decrease, less cAMP is available to bind to the regulatory subunits of PKA, keeping the enzyme in its inactive state. researchgate.netinfobiochem.com

CREB Phosphorylation: The catalytic subunit of active PKA translocates to the nucleus, where it phosphorylates the cAMP Response Element-Binding Protein (CREB) at the serine-133 residue. mdpi.comnih.gov This phosphorylation is a critical step for CREB-mediated gene transcription. umw.edu.pl Therefore, by reducing PKA activity, 3-hydroxybutyrate signaling via HCAR2 leads to decreased CREB phosphorylation and a subsequent reduction in the transcription of CREB target genes. mdpi.comresearchgate.net This mechanism is fundamental to the anti-lipolytic effect observed in adipose tissue. researchgate.net

Direct Influence on Enzymatic Activities

Beyond receptor-mediated signaling, 3-hydroxybutyrate can enter cells and directly influence the activity of intracellular enzymes, most notably histone deacetylases and key enzymes within the mitochondria.

D-β-hydroxybutyrate is a potent endogenous inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. wikipedia.orgnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, 3-hydroxybutyrate promotes histone hyperacetylation, an epigenetic modification that relaxes chromatin structure and enhances gene transcription. nih.gov

This HDAC inhibition is a key mechanism for many of the protective effects of 3-hydroxybutyrate. For example, it increases the expression of genes involved in oxidative stress resistance, such as Forkhead Box Protein O3A (FOXO3A) and Metallothionein (B12644479) 2 (MT2). nih.gov In the context of diabetic complications, 3-hydroxybutyrate has been shown to inhibit HDAC3, leading to increased acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) in the promoter region of the Claudin-5 gene, which helps maintain microvascular integrity. nih.gov

Table 2: Inhibition of Histone Deacetylases (HDACs) by 3-Hydroxybutyrate

HDAC Isoform InhibitedMolecular ConsequenceKey Genes/Proteins Affected
HDAC1, HDAC2 nih.govIncreased global histone acetylation. nih.govFOXO3A, MT2 (genes for oxidative stress resistance). nih.gov
HDAC2, HDAC3 wikipedia.orgIncreased histone acetylation in the hippocampus. wikipedia.orgBrain-Derived Neurotrophic Factor (BDNF). wikipedia.org
HDAC3 nih.govIncreased H3K14 acetylation at the Claudin-5 promoter. nih.govClaudin-5 (a tight junction protein). nih.gov

As a primary ketone body, 3-hydroxybutyrate is a significant fuel for mitochondria in extrahepatic tissues. mdpi.com Its metabolism directly involves and influences the activity of mitochondrial enzymes. The initial and rate-limiting step in 3-hydroxybutyrate utilization is its oxidation to acetoacetate (B1235776), a reaction catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase (BDH1). nih.govcreative-enzymes.com This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. wikipedia.orgnih.gov

This process has several key consequences for mitochondrial function:

Alters Redox State: The conversion of 3-HB to acetoacetate increases the mitochondrial NADH/NAD+ ratio, altering the mitochondrial redox potential. nih.govresearchgate.net This shift can influence the activity of other NAD+-dependent enzymes, such as sirtuins (e.g., SIRT3), which regulate the acetylation status and activity of numerous mitochondrial proteins, including 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2). nih.govresearchgate.net

Provides Acetyl-CoA: The subsequent metabolism of acetoacetate generates acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to produce ATP. mdpi.com

Enhances Mitochondrial Capacity: Chronic exposure to 3-hydroxybutyrate can lead to an increase in mitochondrial enzymatic capacity, as evidenced by higher citrate (B86180) synthase activity, suggesting an adaptive response to sustained ketone utilization. mdpi.com

Regulation of Key Transcription Factors

Sodium 3-hydroxybutyrate, the sodium salt of 3-hydroxybutyrate (also known as beta-hydroxybutyrate or BHBA), demonstrates a complex, context-dependent influence on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors is a cornerstone of the inflammatory response, and its activation is a critical step in the expression of pro-inflammatory genes.

Research has shown that high concentrations of 3-hydroxybutyrate can induce an inflammatory response by activating the NF-κB pathway, which may be mediated by oxidative stress. nih.govdntb.gov.ua In a study using calf hepatocytes, treatment with BHBA led to a significant increase in the activity of IκB kinase β (IKKβ). mdpi.com This kinase is responsible for phosphorylating the inhibitory protein IκBα, targeting it for degradation and thereby releasing the p65 subunit of NF-κB to translocate to the nucleus. This process was observed through increased levels of phosphorylated IκBα (p-IκBα) and enhanced expression and transcriptional activity of the p65 subunit in BHBA-treated cells. dntb.gov.ua Consequently, the expression of NF-κB's target pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), was markedly increased. dntb.gov.ua

Conversely, in other cellular contexts, such as in neurons, the activation of NF-κB by 3-hydroxybutyrate may be part of a beneficial adaptive response. nih.gov Studies suggest that an initial increase in reactive oxygen species (ROS) from 3-hydroxybutyrate metabolism can trigger NF-κB activation, which in turn upregulates neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF). nih.gov This mechanism suggests that 3-hydroxybutyrate can enhance neuronal resistance to stress. nih.gov Furthermore, in certain models, 3-hydroxybutyrate has been shown to inhibit microglia overactivity through the NF-κB signaling pathway, resulting in reduced production of pro-inflammatory enzymes and cytokines. nih.gov

Table 1: Effect of 3-Hydroxybutyrate (BHBA) on NF-κB Pathway Components in Calf Hepatocytes

Pathway Component Observed Effect with BHBA Treatment Downstream Consequence
IKKβ Increased activity in a dose-dependent manner Phosphorylation of IκBα
p-IκBα Increased cellular levels Degradation of IκBα inhibitor
p65 subunit Increased expression and nuclear translocation Activation of gene transcription

| TNF-α, IL-6, IL-1β | Markedly increased expression | Promotion of inflammatory response |

The Forkhead box O (FOXO) family of transcription factors, particularly FOXO3a, are crucial regulators of cellular processes including stress resistance, metabolism, and longevity. Emerging evidence indicates that 3-hydroxybutyrate directly influences the activity of these factors. One of the primary mechanisms is through its role as an inhibitor of histone deacetylases (HDACs). nih.govyoutube.comnih.gov

By inhibiting class I HDACs, 3-hydroxybutyrate can lead to the hyperacetylation of histones at the promoter regions of specific genes, including FOXO3A. nih.govnih.gov This epigenetic modification enhances gene expression, leading to an upregulation of the FOXO3a protein. nih.gov Studies have demonstrated that treating mice with 3-hydroxybutyrate results in histone hyperacetylation and a corresponding induction of Foxo3a gene expression, particularly in the kidney. nih.gov This induction is considered a direct effect of HDAC inhibition, as HDAC1 and HDAC2 are found on the Foxo3a promoter. nih.gov

The upregulation of FOXO transcription factors by 3-hydroxybutyrate is linked to enhanced antioxidant responses. nih.gov FOXO proteins are known to activate the transcription of genes that combat oxidative stress. nih.gov In some models, 3-hydroxybutyrate treatment has been shown to enhance the nuclear levels of FOXO1 and FOXO3a in a manner dependent on the NAD+-activated protein deacetylase SIRT2, stimulating pathways that improve mitochondrial function and neuronal resistance to stress.

The transcriptional coactivator p300 (also known as EP300 or E1A binding protein p300) is a protein with histone acetyltransferase (HAT) activity, playing a key role in chromatin remodeling and transcriptional regulation. proquest.comresearchgate.net While traditionally known for transferring acetyl groups from acetyl-CoA to lysine residues on histones, p300 exhibits a broader acyltransferase promiscuity. nih.gov

Recent research has revealed a novel function for 3-hydroxybutyrate in epigenetics, acting as a substrate for a post-translational modification called lysine β-hydroxybutyrylation (Kbhb). The acyltransferase p300 has been identified as a key enzyme that can catalyze this reaction, transferring the β-hydroxybutyryl moiety from β-hydroxybutyryl-CoA to histone lysine residues. This discovery directly links cellular metabolism and the availability of ketone bodies to the regulation of gene expression.

The addition of the Kbhb mark to histones is regulated by p300 and can be removed by certain histone deacetylases like HDAC1 and HDAC2. researchgate.net Studies using cell lines have shown that knocking down or inhibiting p300 significantly impairs or reduces the levels of histone Kbhb, confirming its role as a histone lysine β-hydroxybutyryltransferase in vivo. researchgate.net This function of p300 provides a direct mechanism by which 3-hydroxybutyrate can influence the chromatin landscape and modulate gene expression independently of its role as an energy substrate.

Table 2: Impact of p300 Modulation on Histone Lysine β-hydroxybutyrylation (Kbhb)

Experimental Condition Effect on p300 Observed Impact on Histone Kbhb Levels
siRNA Transfection Knockdown of p300 expression Impaired/decreased Kbhb levels
CRISPR/Cas9 Knockout (KO) of p300 gene Decreased Kbhb levels

| A485 Inhibitor | Pharmacological inhibition of p300 activity | Dose-dependent reduction in Kbhb levels |

Cellular Transport Mechanisms of 3-Hydroxybutyrate

The transport of 3-hydroxybutyrate across the plasma membrane into cells is primarily mediated by a family of proteins known as monocarboxylate transporters (MCTs), which belong to the SLC16A solute carrier family. These transporters are proton-coupled, meaning they co-transport a monocarboxylate substrate like 3-hydroxybutyrate along with a proton, driven by the proton gradient across the membrane.

Among the well-characterized isoforms, MCT1, MCT2, and MCT4 are broadly expressed and handle the transport of key metabolic substrates including lactate, pyruvate, and ketone bodies. MCT2 (encoded by the SLC16A7 gene) is distinguished as a high-affinity transporter for these substrates. youtube.com It efficiently catalyzes the rapid transport of ketone bodies, including acetoacetate and beta-hydroxybutyrate. youtube.com While MCT1 and MCT2 share similar substrate specificities, MCT2 generally exhibits a higher affinity, making it particularly effective at transporting these molecules when their extracellular concentrations are low. This high-affinity transport is crucial for tissues that rely heavily on ketone bodies as an energy source, such as neurons in the brain.

In addition to the proton-dependent MCTs, a distinct transport mechanism exists for 3-hydroxybutyrate in specific tissues, notably the brain. The Sodium-Dependent Monocarboxylate Transporter 1 (SMCT1), also known as SLC5A8, provides an alternative and active route for ketone body uptake into neurons.

Unlike the MCTs, SMCT1 is a sodium-coupled symporter. It harnesses the electrochemical sodium gradient to drive the transport of monocarboxylates against their concentration gradient. This process is electrogenic, with a stoichiometry of two sodium ions for every one monocarboxylate substrate molecule transported.

Immunofluorescence and in situ hybridization studies have confirmed that SMCT1 protein is expressed exclusively in neurons within the brain, where it co-localizes with the neuronal MCT2 transporter. Its function is critical for the active uptake of major neuronal energy substrates, including L-lactate and the ketone bodies β-d-hydroxybutyrate and acetoacetate. The presence of this active transport system in neurons underscores the importance of ketone bodies for maintaining neuronal energy status and function.

Table 3: Kinetic Properties of Human SMCT1 for Ketone Bodies and Related Substrates

Substrate Michaelis Constant (Km)
β-d-hydroxybutyrate 1.4 ± 0.1 mM
Acetoacetate 0.21 ± 0.04 mM

| α-ketoisocaproate | 0.21 ± 0.03 mM |

Membrane Permeability and Cellular Uptake Efficiency

The transport of 3-hydroxybutyrate across the plasma membrane into the cell is a critical step for its subsequent metabolic and signaling functions. This process is not passive but is mediated by specific transport mechanisms that determine the efficiency of its cellular uptake. The movement of 3-hydroxybutyrate across cellular membranes occurs through two primary mechanisms: simple diffusion and, more significantly, carrier-mediated transport. nih.gov

Carrier-Mediated Transport: The Role of Monocarboxylate Transporters (MCTs)

The primary facilitators of 3-hydroxybutyrate transport across the plasma membrane are a family of proton-linked transporters known as monocarboxylate transporters (MCTs). nih.govwikipedia.org These proteins, encoded by the SLC16A gene family, are responsible for the proton-coupled transport of various monocarboxylates, including lactate, pyruvate, and ketone bodies like 3-hydroxybutyrate. nih.gov The transport is bidirectional, depending on the concentration gradients of the substrate and protons across the membrane. nih.gov

Four isoforms, MCT1, MCT2, MCT3, and MCT4, are particularly well-characterized for their role in monocarboxylate transport. nih.gov Of these, MCT1 and MCT2 are the most relevant for the cellular uptake of 3-hydroxybutyrate. nih.gov These isoforms exhibit different substrate affinities and are expressed in various tissues, reflecting the specific metabolic needs of different cell types. nih.gov

MCT1 is widely expressed in many tissues and generally has an intermediate affinity for 3-hydroxybutyrate. nih.gov

MCT2 is known for its high affinity for monocarboxylates, including ketone bodies. nih.gov This high affinity makes it particularly efficient at transporting substrates even at low concentrations. researchgate.net MCT2 is prominently expressed in neurons, where it plays a crucial role in the uptake of 3-hydroxybutyrate as an energy source for the brain. researchgate.netnih.gov Inhibition of MCT2 has been shown to prevent the cellular uptake of 3-hydroxybutyrate and its downstream effects, such as the induction of brain-derived neurotrophic factor (BDNF) expression in cerebral cortical neurons. nih.gov

Kinetics of 3-Hydroxybutyrate Transport

The efficiency of carrier-mediated transport can be described by Michaelis-Menten kinetics, characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax, with a lower Km indicating a higher affinity of the transporter for the substrate.

Research has quantified the kinetic parameters for 3-hydroxybutyrate transport in various cell types. For instance, studies using dissociated cells from rat brain identified a carrier-mediated system with an apparent Km of 1.47 mM and a Vmax of 5 nmol·min-1·mg protein-1. nih.gov In human intestinal Caco-2 cells, which express MCT1-4, the transport of γ-hydroxybutyric acid (a structurally similar molecule) was described with a Km of 17.6 mM and a Vmax of 17.3 nmol/min/mg. nih.gov

The affinity for D-β-hydroxybutyrate differs significantly between the key MCT isoforms, as determined in Xenopus oocyte expression systems:

MCT1 : Km = 12.5 mM nih.gov

MCT2 : Km = 1.2 mM nih.gov

This nearly ten-fold higher affinity of MCT2 for D-β-hydroxybutyrate underscores its importance in tissues that rely heavily on ketone bodies, such as the brain during periods of low glucose availability. nih.govresearchgate.net

Transporter/SystemCell/System TypeSubstrateKm (mM)Vmax
Carrier-mediated SystemDissociated Rat Brain Cells3-hydroxybutyrate1.475 nmol·min-1·mg protein-1
MCT1Xenopus OocytesD-β-hydroxybutyrate12.5Not Specified
MCT2Xenopus OocytesD-β-hydroxybutyrate1.2Not Specified
MCT SystemHuman Caco-2 Cellsγ-hydroxybutyric acid17.617.3 nmol/min/mg

Factors Influencing Cellular Uptake Efficiency

Several factors can modulate the rate and efficiency of 3-hydroxybutyrate uptake into cells:

pH Gradient : As MCTs are proton-symporters, their activity is pH-dependent. Studies have shown that the rate of 3-hydroxybutyrate uptake is significantly higher at a more acidic extracellular pH (e.g., 6.2) compared to physiological or alkaline pH (7.4 or 8.2). nih.govnih.gov

Substrate Competition : The presence of other monocarboxylates can competitively inhibit the transport of 3-hydroxybutyrate. Compounds like lactate, phenylpyruvate, and α-ketoisocaproate have been shown to decrease its uptake. nih.gov

Inhibitors : Specific chemical inhibitors can block MCT function. For example, α-cyano-4-hydroxycinnamate is a well-known inhibitor that significantly reduces the uptake of 3-hydroxybutyrate. nih.govnih.gov

Substrate Concentration : The influx of ketone bodies into tissues like the brain is largely dependent on their concentration in the blood. nih.gov During conditions of ketosis, such as fasting or a ketogenic diet, elevated plasma levels of 3-hydroxybutyrate drive its increased transport into cells. nih.govwikipedia.org

Developmental Stage : The efficiency of uptake can change during development. In dissociated brain cells from rats, the rate of 3-hydroxybutyrate accumulation was more than two-fold greater in 14- to 16-day-old rats compared to younger or older animals, suggesting a developmental regulation of the transport system. nih.gov

Epigenetic Regulation by 3 Hydroxybutyrate

Histone Deacetylase Inhibition and Histone Acetylation

One of the key epigenetic roles of 3-hydroxybutyrate (B1226725) is its function as an inhibitor of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and generally suppressing gene transcription. By inhibiting these enzymes, 3-HB can increase the level of protein acetylation, which alters chromatin structure and influences gene expression. nih.gov

Research has identified 3-hydroxybutyrate as an endogenous and specific inhibitor of class I histone deacetylases. researchgate.net This inhibitory action is selective, primarily targeting HDAC1, HDAC2, and HDAC3. researchgate.netfrontiersin.orgnih.gov The inhibition of HDAC activity by 3-HB leads to the hyperacetylation of histones, a state typically associated with the activation of gene expression. nih.gov This mechanism allows 3-HB to modulate gene expression profiles, particularly those associated with inflammatory responses and lipid metabolism. researchgate.net For instance, BHB has been shown to inhibit HDAC3, leading to the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) in the promoter region of the Claudin-5 gene. nih.gov

The inhibition of class I HDACs by 3-hydroxybutyrate results in a widespread increase in histone acetylation. researchgate.net Studies in mice have shown that administration of 3-HB, or physiological states that increase its levels like fasting, lead to global histone hyperacetylation in various tissues. nih.govresearchgate.net Specifically, an increase in acetylation has been observed at histone H3 lysine 9 (H3K9ac) and histone H3 lysine 14 (H3K14ac). researchgate.net However, the effect can be context-dependent. In some cell culture experiments, such as with human HEK293 cells, treatment with up to 20 mM sodium β-hydroxybutyrate resulted in only marginal increases in histone acetylation. nih.govbiorxiv.org This suggests that the impact of 3-HB on histone acetylation may be influenced by other factors, such as the high glucose concentrations often present in culture media. biorxiv.org

Cell/Tissue Type3-HB TreatmentObserved Effect on Histone AcetylationReference
Mouse TissuesFasting or 3-HB administrationGlobal increase in histone acetylation nih.govresearchgate.net
Mouse Kidney3-HB treatmentIncreased H3K9ac and H3K14ac researchgate.net
Human Embryonic Kidney (HEK293) CellsUp to 20 mM sodium β-hydroxybutyrateMarginal increase in histone acetylation nih.gov
Human Dermal Fibroblasts (hDF)β-hydroxybutyrate treatmentMore pronounced effect on Kbhb than on Kac biorxiv.org
Cardiac Microvascular Endothelial Cellsβ-hydroxybutyrate treatmentIncreased H3K14ac in the Claudin-5 promoter nih.gov

The modulation of histone acetylation by 3-hydroxybutyrate is directly linked to significant changes in global gene transcription. nih.govresearchgate.net The increased histone acetylation at gene promoters facilitates a more open chromatin structure, allowing for the transcription of specific genes. Research has shown that HDAC inhibition by 3-HB activates the transcription of genes involved in conferring resistance to oxidative stress, such as FOXO3A and Metallothionein (B12644479) 2 (MT2). nih.govresearchgate.net Treatment of cells with 3-HB increased histone acetylation at the promoters of Foxo3a and Mt2, and the expression of these genes was also activated by the specific depletion of HDAC1 and HDAC2. researchgate.net These findings establish a clear mechanistic link between 3-HB-mediated HDAC inhibition, increased histone acetylation, and the transcriptional activation of cellular defense pathways.

Histone β-Hydroxybutyrylation (Kbhb) as a Novel Epigenetic Mark

Beyond its role as an HDAC inhibitor, 3-hydroxybutyrate serves as the direct precursor for a novel and distinct histone post-translational modification known as histone lysine β-hydroxybutyrylation (Kbhb). miami.eduumn.edu This modification involves the covalent attachment of a β-hydroxybutyryl group to the epsilon-amino group of lysine residues on histone proteins. mtoz-biolabs.com The discovery of Kbhb has expanded the known repertoire of epigenetic mechanisms, directly coupling cellular metabolism—specifically, ketone body utilization—to the regulation of chromatin structure and gene expression. frontiersin.orgnih.govmiami.edu

Histone Kbhb has been identified as a widespread histone mark in a variety of organisms, including yeast, flies, mice, and humans. frontiersin.org Using mass spectrometry, researchers have identified a significant number of β-hydroxybutyrylated sites on histones. nih.gov In total, 44 distinct histone Kbhb sites were initially identified in human cells and in the livers of mice undergoing fasting or experiencing diabetic ketoacidosis—conditions associated with high levels of 3-HB. miami.eduumn.edu The number of identified Kbhb sites is comparable to the known number of histone acetylation sites, highlighting its potential significance as a regulatory mark. nih.govmiami.edu These sites are found on various core histones, including H3 and H4. frontiersin.org The levels of histone Kbhb are dramatically induced in response to elevated concentrations of 3-hydroxybutyrate. nih.govmiami.edu

HistoneIdentified β-Hydroxybutyrylation Sites (Selected)Reference
H3K4, K9, K18, K23, K27, K36, K56, K79 miami.edunih.gov
H4K5, K8, K12 miami.edunih.gov
H2AK118, K119 nih.gov
H2BK34 nih.gov

Histone β-hydroxybutyrylation plays a crucial role in regulating gene expression, particularly in response to changes in metabolic states like fasting or ketogenic diets. mtoz-biolabs.comnih.gov Chromatin immunoprecipitation sequencing (ChIP-seq) has revealed that histone Kbhb marks, especially H3K9bhb, are enriched in the promoter regions of active genes. nih.govmiami.edu During periods of starvation, elevated 3-HB levels lead to a significant increase in H3K9bhb. nih.govnih.gov This increase is associated with the upregulation of genes involved in starvation-responsive metabolic pathways, such as amino acid catabolism, redox homeostasis, and PPAR signaling. miami.eduumn.edu

Interestingly, H3K9bhb appears to regulate a set of genes that is distinct from those marked by other active histone modifications like H3K9 acetylation (H3K9ac) and H3K4 trimethylation (H3K4me3), suggesting that histone Kbhb has unique functions in transcriptional regulation. nih.gov For example, in bovine cumulus cells, treatment with BHB altered the expression of 345 genes, downregulating those involved in glycolysis and upregulating those related to mitochondrial metabolism. nih.govresearchgate.net This demonstrates that histone Kbhb serves as a critical epigenetic mechanism that allows cells to adapt their gene expression programs in response to shifts in cellular energy sources. nih.gov

Interplay with Other Post-Translational Modifications (e.g., Lysine Succinylation)

Beta-hydroxybutyrate (βOHB) is a precursor for a novel post-translational modification (PTM) known as lysine β-hydroxybutyrylation (Kbhb). In this modification, a β-hydroxybutyric group is covalently attached to a lysine residue. This process is catalyzed by the acyltransferase p300, while histone deacetylase 1 (HDAC1) and HDAC2 are responsible for its removal. The discovery of Kbhb has expanded the understanding of how metabolites can directly influence the epigenetic landscape.

The interplay between Kbhb and other PTMs, such as the well-studied lysine acetylation (Kac), is an area of active research. While both are forms of lysine acylation, they appear to have distinct roles and regulatory mechanisms. For instance, β-hydroxybutyrate treatment in cells leads to a dose-dependent increase in Kbhb on a wide range of proteins, including non-histone proteins. In contrast, the same treatment does not seem to affect the levels of Kac on non-histone proteins, suggesting a specific pathway for β-hydroxybutyrylation. nih.gov This specificity indicates that Kbhb is not merely a byproduct of increased metabolite availability but a targeted regulatory mechanism.

Furthermore, the enzymatic machinery for writing and erasing these marks shows some overlap but also key differences. While p300 can catalyze both acetylation and β-hydroxybutyrylation, the efficiency and substrate specificity may vary. nih.govnih.gov Similarly, while class I HDACs can remove Kbhb, other classes of sirtuins, like SIRT3, have been shown to exhibit de-β-hydroxybutyrylase activity with specificity for certain histone sites and enantiomers of β-hydroxybutyrate. nih.gov The existence of distinct regulatory enzymes suggests a complex interplay and potential for crosstalk between different lysine acylation states, including succinylation, malonylation, and glutarylation, which are also linked to cellular metabolism. nih.govbiorxiv.org This intricate network of PTMs allows cells to fine-tune gene expression in response to metabolic shifts.

Modulation of Specific Gene Expression Pathways

Upregulation of Genes Associated with Oxidative Stress Resistance (e.g., FOXO3A, Metallothionein)

3-Hydroxybutyrate has been shown to suppress oxidative stress by inducing the expression of key antioxidant factors. nih.gov This protective effect is mediated, in part, through the epigenetic upregulation of genes such as Forkhead Box O3A (FOXO3A) and Metallothionein. β-hydroxybutyrate acts as an endogenous inhibitor of class I histone deacetylases (HDACs), leading to increased histone acetylation. This hyperacetylation, particularly on histone H3, is associated with a more open chromatin structure, facilitating the transcription of target genes. nih.govmdpi.com

The upregulation of FOXO3A is significant as it is a transcription factor that plays a crucial role in stress resistance, metabolism, and longevity. mdpi.comnih.gov By promoting the expression of FOXO3A, 3-hydroxybutyrate can activate a cascade of downstream genes involved in antioxidant defense, such as manganese superoxide (B77818) dismutase (MnSOD) and catalase. nih.gov Similarly, the induction of metallothioneins, which are cysteine-rich proteins involved in metal detoxification and protection against oxidative damage, further contributes to cellular resilience. nih.govnih.gov

Table 1: Genes Upregulated by 3-Hydroxybutyrate Associated with Oxidative Stress Resistance

Gene Protein Product Function
FOXO3A Forkhead box protein O3 Transcription factor involved in stress resistance, metabolism, and cell apoptosis. mdpi.comnih.gov
MT2 Metallothionein 2 Metal-binding protein involved in detoxification and protection against oxidative stress. nih.govnih.gov
SOD2 Superoxide Dismutase 2 (MnSOD) Antioxidant enzyme that converts superoxide radicals to less harmful molecules. nih.gov

Induction of Brain-Derived Neurotrophic Factor (BDNF) Gene Expression

A significant body of research has demonstrated that 3-hydroxybutyrate can induce the expression of the Brain-Derived Neurotrophic Factor (BDNF) gene, particularly in the brain. elifesciences.orgconsensus.appnih.govmit.edunih.govwikipedia.orgmdpi.comresearchgate.netjohnshopkins.edu BDNF is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity, and its increased expression is associated with cognitive improvement and neuroprotection. elifesciences.orgconsensus.appnih.gov

The mechanism by which 3-hydroxybutyrate upregulates BDNF is multifaceted and involves epigenetic modifications. One of the primary mechanisms is the inhibition of HDACs, specifically HDAC2 and HDAC3. elifesciences.org By inhibiting these enzymes, 3-hydroxybutyrate leads to increased histone acetylation at the Bdnf gene promoters, particularly promoter I, which is activity-dependent. This enhanced acetylation creates a more permissive chromatin environment for transcription to occur. elifesciences.orgmit.edu

Beyond HDAC inhibition, 3-hydroxybutyrate metabolism in neurons can increase mitochondrial respiration, leading to a transient increase in reactive oxygen species (ROS). This, in turn, can activate transcription factors such as NF-κB, which then promote Bdnf gene expression. consensus.appnih.govnih.gov Furthermore, 3-hydroxybutyrate can activate the cAMP/PKA/CREB signaling pathway, leading to the phosphorylation and activation of the CREB transcription factor, a known regulator of BDNF. consensus.app Direct injection of β-hydroxybutyrate into the brain has been shown to increase BDNF levels, supporting its direct role in modulating the expression of this critical neurotrophic factor. elifesciences.orgmit.edu

Table 2: Mechanisms of 3-Hydroxybutyrate-Induced BDNF Expression

Mechanism Key Molecules Involved Outcome
HDAC Inhibition HDAC2, HDAC3 Increased histone acetylation at Bdnf promoters, leading to enhanced transcription. elifesciences.orgconsensus.app
ROS Signaling Reactive Oxygen Species (ROS), NF-κB Activation of the NF-κB transcription factor, which promotes Bdnf gene expression. consensus.appnih.govnih.gov

Cell Cycle-Related Gene Modulation (e.g., p21WAF1)

3-Hydroxybutyrate can influence the cell cycle, in part by modulating the expression of key regulatory genes. One such gene is p21WAF1 (also known as CDKN1A), which encodes a cyclin-dependent kinase (CDK) inhibitor. nih.govnih.gov p21 plays a central role in cell cycle arrest in response to various stimuli, allowing for DNA repair or initiating apoptosis. nih.gov

The modulation of p21WAF1 by short-chain fatty acids like butyrate (B1204436) is well-documented, and while the direct effects of 3-hydroxybutyrate are still being fully elucidated, the underlying epigenetic mechanisms are likely similar. Butyrate is a known HDAC inhibitor, and its ability to induce p21WAF1 expression is linked to the hyperacetylation of histones at the p21 promoter, leading to transcriptional activation. nih.gov This suggests that 3-hydroxybutyrate, through its own HDAC inhibitory activity, can similarly upregulate p21WAF1, thereby influencing cell cycle progression. The induction of p21WAF1 represents a critical pathway through which 3-hydroxybutyrate can exert its effects on cell proliferation and differentiation. nih.govnih.gov

Mitochondrial Function and 3 Hydroxybutyrate Interaction

Impact on Mitochondrial Respiration and ATP Production

The catabolism of 3-hydroxybutyrate (B1226725) within mitochondria directly enhances the cell's capacity for energy production. By providing an efficient substrate for the tricarboxylic acid (TCA) cycle, it boosts oxidative phosphorylation, leading to increased ATP synthesis.

3-Hydroxybutyrate serves as a potent energy substrate that can shift cellular metabolism towards a more oxidative state. nih.gov In neuronal cells, for instance, the presence of 3-hydroxybutyrate leads to a marked increase in the basal oxygen consumption rate (OCR) and cellular ATP content. nih.gov This enhancement of mitochondrial respiration occurs as 3-hydroxybutyrate is converted to acetoacetate (B1235776), a reaction that reduces NAD+ to NADH. nih.gov The resulting acetyl-CoA enters the TCA cycle, providing reducing equivalents that fuel the electron transport chain. nih.gov

Studies in various cell types have demonstrated this bioenergetic enhancement. In cultured cerebral cortical neurons, 3-hydroxybutyrate was found to increase both oxygen consumption and ATP production. nih.gov Similarly, in skeletal muscle cells, it elicits significant elevations in the mitochondrial respiration rate. mdpi.comresearchgate.net This improved mitochondrial "fitness" is also reflected by an increase in the respiratory control ratio (RCR), a key indicator of the coupling efficiency between substrate oxidation and ATP synthesis. mdpi.comresearchgate.net Research has also shown that 3-hydroxybutyrate can stimulate ATP production in the heart muscle, highlighting its importance as a superfuel for tissues with high energy expenditure. nih.gov

Table 1: Effect of 3-Hydroxybutyrate on Mitochondrial Respiration and ATP Production

Cell TypeExperimental ObservationReference
Cerebral Cortical NeuronsIncreased basal oxygen consumption rate and cellular ATP content. nih.gov
Skeletal Muscle Myotubes (C2C12)Elevated mitochondrial respiration rate and respiratory control ratio (RCR). mdpi.comresearchgate.net
Heart MuscleIncreased ATP production. nih.gov
Isolated Brain MitochondriaIncreased oxygen consumption and ATP production. nih.govjci.org

The metabolic influence of 3-hydroxybutyrate extends to the modulation of the electron transport chain (ETC) complexes. Its metabolism provides substrates that can bypass certain steps of the ETC, which is particularly relevant under conditions of mitochondrial dysfunction. The oxidation of 3-hydroxybutyrate to acetoacetate generates NADH, which donates electrons to Complex I. Furthermore, the subsequent metabolism of acetyl-CoA in the TCA cycle produces both NADH and FADH2, which feeds electrons into Complex I and Complex II, respectively. nih.gov

Research indicates that 3-hydroxybutyrate can exert protective effects by supporting ETC function. In models of Parkinson's disease where Complex I is inhibited, D-β-hydroxybutyrate was shown to rescue mitochondrial respiration through a Complex II-dependent mechanism. nih.govjci.org It effectively bypasses the inhibited Complex I, thereby maintaining proton pumping and ATP synthesis. nih.gov Studies have also reported direct improvements in the activity of specific complexes. For example, treatment with β-hydroxybutyric acid has been shown to improve the function of both Complex I and Complex IV in hippocampal cell lines. imrpress.com In models of cerebral ischemia, administration of 3-hydroxybutyrate improved the activity of both Complex I and Complex II. nih.gov

Table 2: Influence of 3-Hydroxybutyrate on Electron Transport Chain Complexes

Experimental ModelAffected ComplexObserved EffectReference
MPTP-induced Parkinson's modelComplex IIMediates rescue of mitochondrial respiration when Complex I is inhibited. nih.govjci.org
Hippocampal Cell Line (HT-22)Complex I & Complex IVIncreased enzymatic activity. imrpress.com
Mouse model of transient cerebral ischemiaComplex I & Complex IIImproved activity 24 hours post-reperfusion. nih.gov
Mouse skeletal muscleComplex II (SDHB subunit)Increased protein content after long-term supplementation. nih.gov

Regulation of Mitochondrial Reactive Oxygen Species (ROS) Production

Mitochondria are the primary source of cellular ROS, which are byproducts of oxidative phosphorylation. While essential for signaling at low levels, excessive ROS can lead to oxidative stress and cellular damage. 3-Hydroxybutyrate metabolism has been shown to mitigate mitochondrial ROS generation, contributing to cellular protection.

One of the key neuroprotective and cardioprotective properties of 3-hydroxybutyrate is its ability to decrease the production of mitochondrial ROS. nih.govmdpi.comresearchgate.net This effect is achieved through multiple mechanisms. The oxidation of 3-hydroxybutyrate increases the NAD+/NADH ratio, which favors a more oxidized state of the coenzyme Q (ubiquinone) pool. nih.gov This reduces the likelihood of electrons being prematurely donated to oxygen at Complex I, a major site of superoxide (B77818) production, particularly through reverse electron transport. researchgate.net

Studies have consistently demonstrated the ROS-inhibiting effects of 3-hydroxybutyrate. In neocortical neurons, ketones significantly decreased the mitochondrial production of ROS following glutamate-induced excitotoxicity. nih.gov In skeletal muscle cells, treatment with β-hydroxybutyrate led to a significant reduction in hydrogen peroxide (H2O2) emission. mdpi.comresearchgate.net Similarly, in hippocampal neurons, β-hydroxybutyric acid treatment resulted in a significant decrease in ROS levels. imrpress.com This reduction in oxidative burden is a critical component of the protective effects attributed to this ketone body. nih.govmdpi.com

Table 3: Research Findings on 3-Hydroxybutyrate and Mitochondrial ROS Inhibition

Cell/Tissue TypeConditionResultReference
Neocortical NeuronsGlutamate (B1630785) ExcitotoxicitySignificantly decreased mitochondrial ROS production. nih.gov
Skeletal Muscle MyotubesStandard CultureSignificant reduction in H2O2 emission. mdpi.comresearchgate.net
Hippocampal Neurons (HT-22)Standard CultureSignificantly reduced generation of ROS. imrpress.com
Heart MuscleIschemia-Reperfusion InjuryDecreased amount of mitochondrial ROS formed. nih.gov

An elevated NAD+/NADH ratio enhances the efficiency of the electron transport chain and reduces the generation of free radicals. nih.gov This shift towards a more oxidized state is a hallmark of the metabolic changes induced by 3-hydroxybutyrate. nih.gov Furthermore, the metabolism of ketone bodies can lead to a more negative redox potential of the NADP antioxidant system, which is crucial for the detoxification of ROS. nih.gov By modulating these fundamental redox couples, 3-hydroxybutyrate helps to preserve a favorable redox environment within the cell. nih.govnih.gov

Modulation of Mitochondrial Permeability Transition Pore (mPTP) Opening

The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel that can form in the inner mitochondrial membrane under conditions of high matrix Ca2+ and oxidative stress. wikipedia.org The sustained opening of the mPTP leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death. wikipedia.org

Evidence suggests that 3-hydroxybutyrate plays a role in preventing the opening of the mPTP. In studies on myocardial ischemia-reperfusion injury, the administration of 3-hydroxybutyrate was found to decrease mitochondrial swelling and help maintain the mitochondrial membrane potential. nih.gov Both of these effects are indicative of an inhibition of mPTP opening. Similarly, in neuronal cells subjected to a low-glucose environment, which can induce mitochondrial stress, supplementation with 3-hydroxybutyrate effectively reduced mitochondrial swelling. researchgate.net This suggests that by providing an alternative energy source and reducing oxidative stress, 3-hydroxybutyrate stabilizes mitochondria and increases the threshold for mPTP induction. A related mechanism involves poly-β-hydroxybutyrate (a polymer of 3-hydroxybutyrate), which can form a complex with Ca2+ and is considered a component in a model of mPTP formation, suggesting complex regulatory roles for this molecule and its derivatives in mitochondrial permeability. nih.gov

Influence on Mitochondrial Biogenesis and Dynamics

Sodium 3-hydroxybutyrate, the salt of the ketone body 3-hydroxybutyrate (also known as β-hydroxybutyrate or BHB), plays a significant role in modulating both the creation of new mitochondria (biogenesis) and the processes that govern their shape, size, and interconnection (dynamics). These actions are crucial for maintaining cellular homeostasis and adapting to metabolic stress.

Mitochondrial Biogenesis

Research indicates that 3-hydroxybutyrate can stimulate mitochondrial biogenesis, a process essential for increasing a cell's energy production capacity. A key mechanism involves the activation of important transcription factors and coactivators that regulate the expression of genes required for mitochondrial growth and replication.

In neuronal cells, D-β-hydroxybutyrate has been shown to enhance the nuclear levels of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). mdpi.com PGC-1α is widely recognized as the master regulator of mitochondrial biogenesis. nih.govresearchgate.net Its activation initiates a cascade that upregulates the transcription of nuclear respiratory factors (NRF-1 and NRF-2), which in turn promote the expression of mitochondrial transcription factor A (TFAM), a protein essential for the replication and transcription of mitochondrial DNA. nih.gov Studies in cortical neurons, however, did not find a significant change in the number of mitochondria or the expression of genes involved in mitochondrial biogenesis after treatment with 3-hydroxybutyrate, suggesting the effects may be cell-type specific or dependent on other physiological conditions. nih.gov

Mitochondrial Dynamics: Fission and Fusion

Mitochondrial dynamics involve a delicate balance between two opposing processes: fission, the division of one mitochondrion into two, and fusion, the joining of two mitochondria into one. This balance is critical for mitochondrial quality control, allowing for the removal of damaged components and the maintenance of a healthy mitochondrial network. mdpi.com 3-hydroxybutyrate appears to influence this balance, generally promoting a shift towards fusion.

In studies using murine myotubes (skeletal muscle cells), treatment with β-hydroxybutyrate resulted in a notable shift toward mitochondrial fusion. nih.govresearchgate.net This morphological change was supported by alterations in the levels of key regulatory proteins. Specifically, the treatment caused a significant reduction in Dynamin-related protein 1 (DRP1), a primary mediator of mitochondrial fission. nih.govresearchgate.net While the fusion-promoting protein Mitofusin-2 (MFN2) did not show a significant change in this particular study, the marked decrease in the fission protein DRP1 is sufficient to shift the dynamic balance towards a more fused mitochondrial network. nih.gov

Table 1: Effect of β-Hydroxybutyrate on Mitochondrial Dynamic Proteins in C2C12 Myotubes
ProteinFunctionEffect of β-HB TreatmentReference
Dynamin-related protein 1 (DRP1)Mediates mitochondrial fissionSignificantly reduced nih.govresearchgate.net
Mitofusin-2 (MFN2)Promotes mitochondrial fusionNo significant effect nih.gov

Mitochondrial-Derived Vesicles (MDVs)

Beyond fission and fusion, 3-hydroxybutyrate influences another aspect of mitochondrial quality control: the formation of mitochondrial-derived vesicles (MDVs). MDVs are small vesicles that transport damaged or oxidized mitochondrial components to lysosomes for degradation, thereby helping to maintain mitochondrial homeostasis. nih.govreddit.com Recent research has uncovered that β-hydroxybutyrate improves mitochondrial function by facilitating the biogenesis of these MDVs. nih.govreddit.comnih.gov The mechanism involves a post-translational modification called lysine (B10760008) β-hydroxybutyrylation (Kbhb) on a key regulatory protein, sorting nexin-9 (SNX9). This modification promotes the formation of MDVs that carry inner mitochondrial membrane and matrix proteins, protecting cells from injury. nih.govreddit.com

Neurobiological Research on 3 Hydroxybutyrate Preclinical Models

Neuroprotective Mechanisms in Cellular and Animal Models

Preclinical research has extensively investigated the neuroprotective effects of 3-hydroxybutyrate (B1226725) (3-HB), a primary ketone body, in various cellular and animal models of neurological disorders. These studies have elucidated several mechanisms through which 3-HB exerts its protective actions on the nervous system.

Studies have consistently demonstrated that 3-hydroxybutyrate can shield neurons from the detrimental effects of excitotoxicity and oxidative stress. nih.govnih.govneurology.orgresearchgate.net Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a common feature in many neurological conditions. Research indicates that 3-HB can protect neurons against this form of damage. mdpi.com

Furthermore, 3-HB has been shown to mitigate oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.govresearchgate.net The metabolism of ketone bodies can lead to a more negative redox potential of the NADP antioxidant system, which aids in the destruction of ROS. nih.gov Additionally, 3-HB can inhibit mitochondrial ROS production. nih.gov By acting as an inhibitor of histone deacetylases (HDACs), 3-HB can influence the transcription of genes involved in antioxidant pathways, such as the FOXO3a gene, leading to a reduction in oxidative stress markers. nih.gov In models of spinal cord injury, β-hydroxybutyrate has been found to protect neurons from oxidative damage and modulate the levels of antioxidant genes. researchgate.net

Table 1: Effects of 3-Hydroxybutyrate on Markers of Oxidative Stress

MarkerEffect of 3-HydroxybutyrateModel SystemReference
Reactive Oxygen Species (ROS)DecreasedNeuro-2a cells researchgate.net
Nitrite ContentDecreasedHT-22 hippocampal cells imrpress.com
Glutathione (B108866) ContentIncreasedHT-22 hippocampal cells imrpress.com
Catalase ActivityIncreasedHT-22 hippocampal cells imrpress.com
Lipid PeroxidationDecreasedHT-22 hippocampal cells imrpress.com
Caspase-1 and Caspase-3 ActivityReducedHT-22 hippocampal cells imrpress.com

In vitro experiments have demonstrated that 3-hydroxybutyrate can positively sustain the viability of neuronal cells, particularly under conditions of metabolic stress like low glucose. nih.govresearchgate.net For instance, in HT22 cells, 3-HB was shown to mitigate mitochondrial swelling under low glucose conditions. nih.govresearchgate.net This preservation of neuronal health is crucial in the context of neurodegenerative diseases where energy metabolism is often impaired. nih.gov

Moreover, 3-HB has been observed to enhance the migration of neuronal cells and promote regeneration processes in primary neuron cell cultures. mdpi.com This suggests a role for 3-HB in not only protecting existing neurons but also in supporting repair mechanisms within the nervous system. Studies have also indicated that 3-HB can restore neuronal metabolism following cerebral insulin (B600854) resistance. nih.gov

Evidence suggests that 3-hydroxybutyrate plays a significant role in enhancing synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory. nih.govmdpi.com Research has shown that 3-HB can counteract the negative effects of saturated fatty acids on AMPA receptor trafficking, synaptic function, and plasticity. nih.gov It has been demonstrated to prevent the decrease of essential AMPA receptor subunits at both the surface and synaptic levels in cultured neurons. nih.gov

Furthermore, 3-HB contributes to neuronal stress resistance. nih.govnih.govresearchgate.netjohnshopkins.edu This is partly achieved through its influence on the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth. nih.govnih.govresearchgate.netjohnshopkins.edu By promoting the expression of synaptic proteins and modulating pathways like CREB phosphorylation, 3-HB can support neural plasticity and cognitive function in models of neurodegenerative diseases. confex.com

Modulation of Neurotrophic Factor Expression

A critical aspect of 3-hydroxybutyrate's neuroprotective profile is its ability to modulate the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).

Multiple studies have confirmed that 3-hydroxybutyrate induces the expression of BDNF in cerebral cortical neurons. nih.govnih.govresearchgate.netku.dkresearchgate.net This induction is not a passive consequence of its role as an energy substrate but involves specific cellular signaling pathways. The metabolism of 3-HB increases mitochondrial respiration, which in turn drives changes in BDNF expression. nih.govnih.govresearchgate.netku.dk

The mechanism underlying this induction involves the generation of reactive oxygen species (ROS), which then activates the transcription factor NF-κB. nih.govnih.govconsensus.app This activation of NF-κB is a crucial step in upregulating BDNF expression in response to 3-HB. neurology.orgconsensus.app Additionally, the activity of the histone acetyltransferase p300/EP300 is also implicated in the 3-HB-induced expression of the Bdnf gene. nih.govnih.gov

Table 2: Research Findings on 3-Hydroxybutyrate and BDNF Induction

FindingExperimental ModelKey Pathway ImplicatedReference
Increased Bdnf mRNA and protein expressionCultured cerebral cortical neuronsIncreased mitochondrial respiration nih.govresearchgate.net
BDNF induction linked to exercise-induced increases in 3-HBMiceHistone deacetylase (HDAC) inhibition elifesciences.org
ROS generation leads to NF-κB activation and BDNF upregulationCultured cortical and hippocampal neuronsROS-dependent NF-κB activation neurology.orgconsensus.app
MCT2 inhibitor blocks 3-HB-induced Bdnf mRNA increaseCultured cortical neuronsMonocarboxylate transporter 2 (MCT2) researchgate.net

The upregulation of BDNF by 3-hydroxybutyrate is a key component of the adaptive responses of neurons to energetic challenges such as fasting and exercise. nih.govnih.govjohnshopkins.edu BDNF is known to play pivotal roles in synaptic plasticity and neuronal stress resistance. nih.govnih.govjohnshopkins.edu Therefore, by inducing BDNF, 3-HB helps to fortify neurons against various stressors and enhance their functional resilience.

The BDNF signaling pathway can enhance mitochondrial health and the utilization of ketones by neurons. unesp.br This creates a positive feedback loop where 3-HB not only provides an alternative energy source but also promotes a cellular environment that is more efficient at utilizing it. These BDNF-mediated adaptive responses are thought to be a significant contributor to the neuroprotective effects observed with ketogenic diets and conditions of elevated ketone bodies. nih.govneurology.org

Effects in Animal Models of Neurological Disorders

Preclinical research utilizing animal models of various neurological disorders has highlighted the potential therapeutic effects of 3-hydroxybutyrate. These studies provide foundational insights into its mechanisms of action in complex disease states.

Alzheimer's Disease Models: Reduction of Aβ Peptide Accumulation and Microglia Overactivation

In transgenic mouse models of Alzheimer's disease (AD), administration of sodium butyrate (B1204436), which elevates 3-hydroxybutyrate levels, has demonstrated significant effects on key pathological hallmarks of the disease. One study using the 5xFAD mouse model found that a 12-week feeding regimen of sodium butyrate led to a 40% reduction in brain amyloid-β (Aβ) levels. nih.gov This reduction in Aβ pathology was accompanied by improved cognitive function, as evidenced by a 25% increase in fear response in both cued and contextual fear conditioning tests. nih.gov

The mechanism appears to involve the modulation of neuroinflammation. In vitro studies using human iPS-derived microglia (hiMG), a model relevant to AD pathogenesis, have shown that β-hydroxybutyrate (BHB) can mitigate the proinflammatory activation induced by Aβ oligomers. nih.gov Aβ oligomers were found to trigger an inflammatory response in microglia, but this was suppressed by BHB at physiological concentrations. nih.gov Furthermore, BHB was shown to correct deficits in phagocytosis, a crucial function of microglia for clearing cellular debris and pathological proteins like Aβ, which was impaired by Aβ oligomer exposure. nih.gov Other in vitro investigations have also suggested that sodium butyrate could be a potential therapeutic agent against AD by suppressing Aβ and tau activation and ameliorating Aβ-induced toxicity. researchgate.net

Table 1: Effects of 3-Hydroxybutyrate in Alzheimer's Disease Models
Model SystemKey FindingsReference
5xFAD Transgenic Mouse ModelReduced brain amyloid-β (Aβ) levels by 40%; Improved performance in fear conditioning tests. nih.gov
Human iPS-derived Microglia (hiMG)Mitigated Aβ oligomer-induced proinflammatory activation; Restored phagocytotic function impaired by Aβ oligomers. nih.gov
SH-SY5Y and BV-2 cell lines (in vitro)Suppressed Aβ and tau activation; Ameliorated Aβ-induced toxicity. researchgate.net

Parkinson's Disease Models: Inhibition of Microglia Overactivity and Protection of Dopaminergic Neurons

Research in preclinical models of Parkinson's disease (PD) indicates that 3-hydroxybutyrate offers neuroprotective effects, primarily by targeting neuroinflammation and oxidative stress. In mouse models using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian features, oral administration of sodium butyrate was shown to inhibit the activation of microglia and astrocytes. researchgate.net This modulation of glial cells was associated with the protection of dopaminergic neurons, an improvement in motor function, and an increase in striatal neurotransmitter levels. researchgate.net

The anti-inflammatory action of sodium butyrate in the context of PD appears to be mediated through specific signaling pathways. Studies suggest it inhibits microglia-mediated neuroinflammation by modulating the TLR4/MyD88/NF-κB signaling pathway. researchgate.net Furthermore, in vitro experiments using MPP+-challenged BV2 microglial cells, another model for PD, demonstrated that sodium butyrate alleviates inflammatory responses through the activation of ATP-sensitive potassium (KATP) channels. nih.gov Beyond inflammation, sodium phenylbutyrate, a related compound, was found to suppress the production of reactive oxygen species (ROS) from activated microglia and protect dopaminergic neurons in MPTP-intoxicated mice, leading to normalized striatal neurotransmitters and improved motor functions. plos.org Augmenting the energy supply to the vulnerable dopaminergic neurons with D-β-hydroxybutyrate has also been shown to be protective in experimental PD models. researchgate.netnih.gov

Table 2: Effects of 3-Hydroxybutyrate in Parkinson's Disease Models
Model SystemKey FindingsReference
MPTP Mouse ModelInhibited activation of microglia and astrocytes; Protected dopaminergic neurons and improved motor function. researchgate.netplos.org
MPP+ -challenged BV2 MicrogliaAlleviated inflammatory responses via activation of KATP channels. nih.gov
General Experimental ModelsIncreased energy supply to dopaminergic neurons, mitigating degenerative effects. researchgate.netnih.gov

Huntington's Disease Models: Prevention of Striatal Histone Deacetylation and Attenuation of Motor Deficits

In the context of Huntington's disease (HD), a fatal genetic disorder characterized by the degeneration of striatal neurons, D-β-hydroxybutyrate (DβHB) has shown promise in preclinical models by addressing both metabolic and epigenetic abnormalities. nih.govnih.gov In the R6/2 transgenic mouse model of HD, infusion of DβHB was found to extend life span, attenuate motor deficits, and, crucially, prevent striatal histone deacetylation. nih.govnih.gov Abnormal histone deacetylation is a key feature of HD pathology that leads to detrimental gene silencing. nih.gov

The ability of DβHB to prevent histone deacetylation was further investigated in PC12 cells with inducible expression of the mutant huntingtin protein. nih.govnih.gov These studies revealed that DβHB's effect on histone acetylation occurs through a mechanism that is independent of its mitochondrial energy-providing effects and also independent of direct histone deacetylase (HDAC) inhibition. nih.govnih.gov In a toxin-based model of HD using 3-nitropropionic acid (3-NP), which induces striatal neurodegeneration, DβHB infusion also attenuated motor deficits, striatal lesions, and microgliosis. nih.govnih.gov These findings suggest that DβHB may act as a valuable therapeutic agent for HD by concurrently targeting mitochondrial dysfunction and epigenetic dysregulation. nih.gov

Table 3: Effects of D-β-hydroxybutyrate in Huntington's Disease Models
Model SystemKey FindingsReference
R6/2 Transgenic Mouse ModelExtended life span; Attenuated motor deficits; Prevented striatal histone deacetylation. nih.govnih.gov
3-Nitropropionic Acid (3-NP) Toxin Mouse ModelAttenuated motor deficits; Reduced striatal lesions and microgliosis. nih.govnih.gov
PC12 cells with mutant huntingtinPrevented histone deacetylation via a mechanism independent of HDAC inhibition. nih.govnih.gov

Cerebral Ischemia and Traumatic Brain Injury Models: Enhancement of Neuroregenerative Processes and Cerebral Blood Flow

Sodium 3-hydroxybutyrate is being investigated as a potential therapeutic agent for acute brain injuries such as cerebral ischemia and traumatic brain injury (TBI). nih.gov Studies in primary neuronal cultures have demonstrated that sodium-D,L-beta-hydroxybutyrate (D/L-BHB) can enhance processes associated with neural regeneration. nih.govresearchgate.net In a simulated CNS injury model (scratch assay), D/L-BHB treatment led to more intense cell migration and regeneration of the damaged area compared to controls. researchgate.netmdpi.com Specifically, the treatment increased the density of cell nuclei in the damaged region and enhanced the expression of synapsin-I and β3-tubulin, molecules associated with axonogenesis and neural regeneration. nih.govresearchgate.net

In animal models of cerebral ischemia/reperfusion injury, sodium butyrate has been shown to exert neuroprotective effects through its antioxidant, anti-inflammatory, and anti-apoptotic properties. researchgate.netresearchgate.net Furthermore, infusions of 3-hydroxybutyrate in human subjects have been observed to increase cerebral blood flow (CBF) by as much as 30% across all measured brain areas, an effect that could be beneficial in clearing clotted blood and improving oxygen supply after an ischemic event. mdpi.com In a swine model of cardiac arrest, which causes severe brain injury, infusion of sodium-ß-hydroxybutyrate was associated with reduced circulating markers of cerebral injury and increased brain electrical activity as measured by stereoelectroencephalography (sEEG). nih.govnih.gov

Table 4: Effects of 3-Hydroxybutyrate in Brain Injury Models
Model SystemKey FindingsReference
Primary Cortical Neurons (in vitro)Enhanced neuronal migration, regeneration, and axonogenesis. nih.govresearchgate.net
Bilateral Common Carotid Artery Occlusion (BCCAO) MiceAmeliorated neurological deficits and histopathological changes; Exerted antioxidant, anti-inflammatory, and anti-apoptotic effects. researchgate.netresearchgate.net
Swine Model of Cardiac ArrestReduced circulating biomarkers of brain injury; Increased sEEG amplitude. nih.govnih.gov
Healthy Human Subjects (PET scan)Increased cerebral blood flow (CBF) by 30%. mdpi.com

Neuroinflammation Modulation in the Central Nervous System

A central theme across preclinical research is the potent ability of 3-hydroxybutyrate to modulate neuroinflammation. researchgate.netplos.org Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a common pathological feature of many neurodegenerative and acute brain injury conditions. tim.blog Sodium 3-hydroxybutyrate and its related compounds have been shown to directly target this process.

In models of Parkinson's disease, sodium butyrate inhibits the activation of microglia and the subsequent release of proinflammatory molecules. researchgate.netplos.org This is achieved, in part, by suppressing specific inflammatory signaling pathways, such as the TLR4/MyD88/NF-κB pathway. researchgate.net Similarly, in Alzheimer's disease models, β-hydroxybutyrate mitigates the inflammatory response of microglia to amyloid-β oligomers. nih.gov The anti-inflammatory effects also extend to the suppression of the NLRP3 inflammasome, a key component of the innate immune system that can drive inflammatory responses in the brain. mdpi.com By suppressing the overactivation of microglia and reducing the production of inflammatory cytokines and reactive oxygen species, 3-hydroxybutyrate helps to create a more favorable environment for neuronal survival and function. researchgate.netplos.org

Immunological and Inflammatory Modulation by 3 Hydroxybutyrate Preclinical Focus

Anti-Inflammatory Signaling Pathways

Preclinical evidence has elucidated several key signaling pathways through which 3-hydroxybutyrate (B1226725) (3-HB) exerts its anti-inflammatory effects. These pathways are central to the initiation and propagation of inflammatory responses, and their modulation by 3-HB underscores its therapeutic potential.

3-Hydroxybutyrate is an endogenous ligand for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). researchgate.net The activation of GPR109A on immune cells, such as macrophages, is a critical mechanism for the anti-inflammatory actions of 3-HB. researchgate.netnih.gov In preclinical models of atherosclerosis, oral administration of 3-HB was shown to attenuate the disease by activating GPR109A in macrophages. nih.gov This activation leads to a cascade of intracellular events, including the influx of extracellular calcium, which helps to stabilize endoplasmic reticulum calcium stores and subsequently inhibit the activation of the NLRP3 inflammasome. nih.gov The anti-inflammatory effects mediated by GPR109A are not limited to atherosclerosis; activation of this receptor has been shown to have protective effects in various inflammatory conditions. researchgate.net

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes. Preclinical studies have demonstrated that 3-hydroxybutyrate can inhibit the activation of the NF-κB pathway. nih.gov For instance, in a rat model of Parkinson's disease, 3-hydroxybutyrate treatment was found to inhibit microglia overactivity through a GPR109A-dependent mechanism that involved the suppression of NF-κB signaling. nih.gov This inhibition, in turn, led to a decrease in the production of pro-inflammatory enzymes and cytokines. nih.gov However, it is important to note that the effect of 3-HB on NF-κB signaling can be concentration-dependent, with some studies suggesting that high levels of 3-HB might activate this pathway under certain conditions. nih.gov In cultured calf hepatocytes, higher concentrations of 3-hydroxybutyrate were shown to induce inflammatory injury through the NF-κB signaling pathway, which may be activated by oxidative stress. nih.gov

A key outcome of the anti-inflammatory signaling of 3-hydroxybutyrate is the suppression of pro-inflammatory cytokine production. Preclinical research has consistently shown that 3-HB can reduce the levels of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov In a mouse model of atherosclerosis, 3-HB treatment was associated with decreased levels of these inflammatory cytokines. nih.gov Similarly, in a rat model of Parkinson's disease, the inhibition of the NF-κB pathway by 3-HB resulted in reduced production of TNF-α, IL-1β, and IL-6. nih.gov Furthermore, in human placental tissue culture, 3-hydroxybutyrate treatment suppressed the secretion of IL-1β, IL-6, and IL-8. nih.gov

Table 1: Summary of Preclinical Findings on 3-Hydroxybutyrate's Effect on Anti-Inflammatory Signaling Pathways

Signaling Pathway Key Findings Model System
GPR109A Activation Attenuated atherosclerosis by promoting calcium influx and inhibiting the NLRP3 inflammasome in macrophages. nih.gov apoE-/- mice
NF-κB Inhibition Inhibited microglia overactivity and production of pro-inflammatory mediators. nih.gov Rat model of Parkinson's disease
Pro-inflammatory Cytokine Suppression Decreased levels of TNF-α, IL-1β, and IL-6. nih.govnih.gov Mouse model of atherosclerosis, Rat model of Parkinson's disease
Suppressed secretion of IL-1β, IL-6, and IL-8. nih.gov Human placental tissue culture

Modulation of Inflammasome Activation (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. researchgate.netnih.gov Preclinical studies have identified 3-hydroxybutyrate as a potent inhibitor of NLRP3 inflammasome activation. nih.govresearchgate.netumn.edu This inhibitory effect is observed in response to various NLRP3 activators, including urate crystals, ATP, and lipotoxic fatty acids. researchgate.net

Mechanistically, 3-HB has been shown to inhibit the NLRP3 inflammasome by preventing potassium efflux from cells, a critical step in its activation. researchgate.net This leads to a reduction in the oligomerization of the adaptor protein ASC and the formation of ASC specks, which are hallmarks of inflammasome activation. researchgate.net The inhibitory action of 3-HB on the NLRP3 inflammasome is independent of its metabolism through the TCA cycle and is not reliant on other starvation-regulated pathways like AMPK or autophagy. researchgate.net In vivo, the administration of 3-hydroxybutyrate or a ketogenic diet has been shown to attenuate caspase-1 activation and IL-1β secretion in mouse models of NLRP3-mediated diseases. researchgate.net This suggests that the anti-inflammatory effects of caloric restriction or ketogenic diets may be partly attributable to the inhibition of the NLRP3 inflammasome by 3-hydroxybutyrate. researchgate.net

Impact on Macrophage Polarization and Activity (e.g., M1 Macrophages)

Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. Preclinical research indicates that 3-hydroxybutyrate can influence macrophage polarization, generally promoting a shift away from the M1 phenotype. nih.govnih.govresearchgate.net In the context of atherosclerosis, 3-HB was found to suppress M1 polarization in macrophages. nih.gov

Recent studies have delved into the molecular mechanisms underlying this effect, revealing that 3-hydroxybutyrate can induce a post-translational modification known as lysine (B10760008) β-hydroxybutyrylation (Kbhb). nih.govresearchgate.net A proteome-wide analysis in bone marrow-derived macrophages treated with 3-HB identified thousands of Kbhb sites on numerous proteins. nih.gov Specifically, 3-HB was shown to induce Kbhb on the signal transducer and activator of transcription 1 (STAT1) protein, which is crucial for M1 macrophage polarization. nih.govresearchgate.net This modification was found to inhibit the phosphorylation and transcriptional activity of STAT1, thereby suppressing the M1 phenotype. nih.govresearchgate.net

Table 2: Preclinical Evidence of 3-Hydroxybutyrate's Impact on Macrophage Polarization

Finding Mechanism Model System
Suppression of M1 macrophage polarization. nih.gov GPR109a-mediated inhibition of the NLPR3 inflammasome. nih.gov apoE-/- mice macrophages
Inhibition of M1 macrophage polarization. nih.gov Induction of lysine β-hydroxybutyrylation (Kbhb) on the STAT1 protein, inhibiting its phosphorylation and transcriptional activity. nih.govresearchgate.net Mouse bone marrow-derived macrophages (BMDMs), RAW264.7 cells, and peritoneal macrophages. nih.govresearchgate.net

Influence on Systemic Immune Responses and Cellular Crosstalk

The immunomodulatory effects of 3-hydroxybutyrate are not confined to individual cells but extend to systemic immune responses and the intricate crosstalk between different immune cell populations. In a mouse model of atherosclerosis, daily oral administration of 3-HB was shown to reduce the systemic inflammatory response. nih.gov This was evidenced by a decrease in the levels of circulating inflammatory cytokines. nih.gov

The communication between different immune cells is vital for a coordinated immune response. While direct preclinical evidence detailing the broad impact of 3-HB on cellular crosstalk is still emerging, its established effects on macrophages and the production of signaling molecules like cytokines inherently suggest a wider influence on the immune system. For instance, by modulating macrophage phenotype and cytokine release, 3-HB can indirectly affect the behavior of other immune cells, such as lymphocytes and neutrophils, which are responsive to these signals. The interplay between metabolic states and immune function is a rapidly evolving field of study, and 3-hydroxybutyrate is emerging as a key metabolic signal that can shape systemic immunity.

Autophagy Regulation by 3 Hydroxybutyrate

Induction and Enhancement of Autophagic Flux

3-Hydroxybutyrate (B1226725) actively promotes autophagy, a key process for cellular maintenance. nih.gov This induction is characterized by the increased formation of autophagosomes and the efficient degradation of their contents, a process known as autophagic flux.

The molecular machinery of autophagy involves a suite of autophagy-related (Atg) proteins. 3-Hydroxybutyrate has been observed to stimulate the expression and activity of several key components. A primary indicator of autophagosome formation is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II). nih.govfrontiersin.org Studies have demonstrated that treatment with D-β-hydroxybutyrate significantly increases the levels of LC3-II, confirming an increase in the number of autophagosomes. nih.govmdpi.com

Furthermore, 3-hydroxybutyrate influences the Beclin-1 complex, which is crucial for the initiation of autophagosome formation. nih.govnih.gov Beclin-1 is a core component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex that generates phosphatidylinositol 3-phosphate (PI(3)P), a lipid essential for recruiting other autophagy proteins. plos.org 3-Hydroxybutyrate has been shown to upregulate the transcriptional level of UV radiation resistance-associated gene (UVRAG), another key component of the Beclin-1-PI3K-III complex. nih.govbohrium.com UVRAG enhances the activity of the PI3K-III complex and also plays a role in promoting the maturation of autophagosomes. nih.govnih.gov

Table 1: Effect of 3-Hydroxybutyrate on Key Autophagy-Related Proteins

Protein/GeneFunction in AutophagyObserved Effect of 3-HydroxybutyrateReference
LC3-IIMarker for autophagosome formationIncreased levels, indicating more autophagosomes nih.govmdpi.com
Beclin-1Core component of the PI3K-III initiation complexModulated to promote complex activity nih.govnih.gov
UVRAGEnhances PI3K-III complex activity and autophagosome maturationUpregulated transcriptional level nih.govbohrium.com

A critical measure of efficient autophagic flux is the degradation of autophagy substrates. Sequestosome 1 (p62/SQSTM1) is a well-established autophagy receptor that recognizes and delivers polyubiquitinated cargo to autophagosomes for degradation. nih.govfrontiersin.org Consequently, p62 is itself degraded along with the cargo, and its cellular levels are inversely correlated with autophagic activity; an accumulation of p62 suggests impaired autophagic flux. mdpi.com

Research has shown that treatment with 3-hydroxybutyrate leads to a reduction in the cellular content of p62. nih.govnih.gov This decrease indicates that 3-hydroxybutyrate does not just induce the formation of autophagosomes but also enhances the entire process through to lysosomal degradation, confirming a stimulation of the autophagic flux. frontiersin.orgnih.gov

Mechanistic Linkages to GPR109α Activation

The signaling effects of 3-hydroxybutyrate are often mediated by specific cell surface receptors. A key mechanism for its pro-autophagic effects involves the G-protein-coupled receptor 109A (GPR109α), also known as hydroxycarboxylic acid receptor 2 (HCAR2). nih.gov Studies have demonstrated that 3-hydroxybutyrate-induced upregulation of autophagy is dependent on the activation of GPR109α. nih.govbohrium.comconsensus.app

Upon binding to GPR109α on macrophages, 3-hydroxybutyrate initiates a signaling cascade that promotes the nuclear translocation of Transcription Factor EB (TFEB). nih.govbohrium.com TFEB is a master regulator of lysosomal biogenesis and autophagy. Once in the nucleus, TFEB upregulates the transcriptional level of target genes, including UVRAG, which in turn increases the formation of autolysosomes and enhances autophagic flux. nih.govbohrium.com This GPR109α-TFEB-UVRAG axis provides a direct mechanistic link between 3-hydroxybutyrate and the enhancement of autophagy. nih.gov

Role in Cellular Stress Response and Organellar Homeostasis

By enhancing autophagy, 3-hydroxybutyrate plays a crucial role in cellular stress responses and the maintenance of organellar homeostasis. Autophagy is a primary mechanism for clearing cellular debris, dysfunctional organelles like damaged mitochondria (a process termed mitophagy), and toxic protein aggregates. nih.gov A decline in autophagic function is linked to the deterioration of organ function due to the buildup of such cellular waste. nih.govjci.org

3-Hydroxybutyrate's ability to stimulate autophagic flux contributes to cellular quality control. For instance, it has been shown to improve mitochondrial function and stimulate mitophagy, which is essential for the removal of dysfunctional mitochondria. mdpi.com This process helps to reduce the generation of mitochondrial reactive oxygen species and maintain the potential of mitochondrial membranes, thereby protecting cells from oxidative stress and preserving energy production. nih.gov This regulatory function is vital for the health of post-mitotic cells like neurons, which rely heavily on mitochondrial quality control to prevent degeneration. mdpi.com

Autophagy Modulation in Preclinical Disease Models

The therapeutic potential of modulating autophagy with 3-hydroxybutyrate has been explored in various preclinical disease models. Its ability to enhance this cellular housekeeping process has shown protective effects in conditions characterized by excessive inflammation and cellular damage.

Sepsis is a life-threatening condition of organ dysfunction caused by a dysregulated host response to infection, with the lungs being one of the most commonly affected organs, leading to acute lung injury (ALI). nih.govbohrium.com Autophagy plays a complex but often protective role in sepsis. frontiersin.org

In preclinical mouse models of sepsis, exogenous supplementation with 3-hydroxybutyrate has been shown to improve survival rates and protect against sepsis-induced lung damage. nih.govbohrium.comconsensus.app The protective mechanism is directly linked to its ability to promote autophagy in macrophages via the activation of the GPR109α receptor. nih.govbohrium.com By enhancing autophagy, 3-hydroxybutyrate helps to mitigate the excessive inflammatory response and cellular damage that characterize sepsis-associated ALI, highlighting a potential therapeutic application for this compound. nih.govresearchgate.net

Table 2: Findings in Sepsis-Associated Acute Lung Injury Model

ModelInterventionKey MechanismObserved OutcomeReference
CLP-induced sepsis in miceExogenous 3-hydroxybutyrate supplementationUpregulation of autophagy in macrophages via GPR109α activationImproved survival rate and protection against lung damage nih.govbohrium.com

Diabetic Nephropathy

3-Hydroxybutyrate (3-OHB), the primary ketone body, has demonstrated a significant role in the regulation of autophagy in the context of diabetic nephropathy (DN), a leading cause of end-stage renal disease. nih.gov Research indicates that impaired or dysregulated autophagy is a key contributor to the progression of DN, leading to the accumulation of damaged proteins and organelles within renal cells. nih.govfrontiersin.org 3-OHB appears to counteract this by augmenting autophagic flux, thereby offering a renoprotective effect. nih.gov

In both in vivo and in vitro models, 3-OHB has been shown to delay the progression of DN by stimulating autophagy and mitigating oxidative stress. nih.govresearchgate.net Studies using db/db mice, a model for type 2 diabetes, fed a ketogenic diet rich in 3-OHB precursors, exhibited reduced albuminuria, lower blood urea (B33335) nitrogen (BUN) to creatinine (B1669602) ratio, and attenuated renal fibrosis, all of which are characteristic features of DN. nih.govmdpi.com

Mechanistically, 3-OHB stimulates autophagy in renal proximal tubular cells through several pathways. mdpi.com It increases the conversion of LC3-I to LC3-II, a key step in autophagosome formation, and promotes the degradation of p62 (also known as sequestosome 1 or SQSTM1), a protein that binds to ubiquitinated proteins for autophagic clearance. nih.gov The accelerated degradation of p62 signifies an enhanced autophagic flux. nih.gov Furthermore, 3-OHB treatment has been found to increase the phosphorylation of AMP-activated protein kinase (AMPK) and Beclin-1, both of which are crucial for the initiation of autophagy. mdpi.com The activation of the AMPK pathway is significant as it is often suppressed in diabetic kidneys. e-dmj.org

Another layer of regulation involves the transcription factor NRF2, which is involved in both antioxidant responses and autophagy. mdpi.com 3-OHB has been observed to increase the expression of NRF2, suggesting a coordinated effort to combat oxidative stress and enhance cellular cleanup processes in diabetic kidney cells. mdpi.com This dual action of augmenting autophagy and inhibiting oxidative stress positions 3-hydroxybutyrate as a key metabolic regulator with therapeutic potential in ameliorating diabetic nephropathy. nih.govmdpi.com

Table 1: Research Findings on 3-Hydroxybutyrate and Autophagy in Diabetic Nephropathy

Model System Key Findings Mechanism of Action Reference
db/db Mice (in vivo) Delayed progression of DN phenotype, reduced albuminuria and BUN/creatinine ratio. Increased levels of LC3 and p62 in the kidney, suggesting stimulated autophagy. nih.gov
Human Proximal Tubule Cells (HK-2) (in vitro) Stimulated autophagic flux. Increased LC3-I to LC3-II conversion, accelerated p62 degradation, increased phosphorylation of AMPK and Beclin-1, and increased NRF2 expression. mdpi.comnih.gov
High Glucose-Treated Proximal Tubular Cells (in vitro) Attenuated high glucose-induced reactive oxygen species (ROS) levels. Inhibition of oxidative stress, which is closely linked to autophagy regulation. nih.gov

Neurodegenerative Proteinopathies (e.g., Ataxin-3 Aggregates Clearance)

3-Hydroxybutyrate also plays a crucial role in regulating autophagy to clear misfolded and aggregation-prone proteins that are hallmarks of neurodegenerative proteinopathies. mdpi.com This is particularly relevant for conditions like Spinocerebellar Ataxia Type 3 (SCA3), also known as Machado-Joseph disease, which is caused by the expansion of a polyglutamine tract in the ataxin-3 protein, leading to its aggregation. nih.gov

The accumulation of mutant ataxin-3 aggregates is toxic to neurons and impairs cellular functions, including the autophagy pathway itself. nih.govmdpi.com Enhancing the clearance of these toxic protein species through the induction of autophagy is a promising therapeutic strategy. nih.gov While direct studies on sodium 3-hydroxybutyrate's effect on ataxin-3 are emerging, the broader role of ketone bodies and autophagy inducers in clearing similar protein aggregates is well-documented. sciencedaily.commq.edu.au

Research has shown that 3-OHB can directly interact with misfolded proteins, altering their solubility and structure, which facilitates their clearance via autophagy. sciencedaily.comnews-medical.net This suggests a mechanism where 3-OHB acts as a metabolic regulator of proteostasis, the process of maintaining protein balance within the cell. nih.gov In the context of neurodegeneration, impaired autophagy leads to the buildup of abnormal protein aggregates, and stimulating this pathway can help alleviate cellular stress and neuronal loss. mdpi.com

While the direct clearance of ataxin-3 by 3-hydroxybutyrate-induced autophagy is an active area of investigation, studies on compounds that induce autophagy, such as sodium butyrate (B1204436) (a related short-chain fatty acid), have shown therapeutic benefits in SCA3 models. mq.edu.au Treatment with sodium butyrate increased the activity of the autophagy pathway, leading to a decrease in ataxin-3 aggregates in both cell and zebrafish models of SCA3. mq.edu.au Given that 3-hydroxybutyrate is a potent autophagy inducer, it is plausible that it employs a similar mechanism for the clearance of ataxin-3 aggregates. researchgate.net

Table 2: Research Findings on Autophagy Induction for Ataxin-3 Clearance

Model System Treatment Key Findings Mechanism of Action Reference
SCA3 SH-SY5Y Cells Sodium Butyrate Decreased ataxin-3 aggregates and high molecular weight ataxin-3 species. Increased activity of the autophagy protein quality control pathway. mq.edu.au
Transgenic SCA3 Zebrafish Sodium Butyrate Improved swimming performance and decreased insoluble ataxin-3 protein species. Increased activity of the autophagy pathway. mq.edu.au
Mouse Models of Alzheimer's Disease and Aging Ketone Ester (source of 3-OHB) Clearance of insoluble proteins. Direct interaction of 3-OHB with misfolded proteins, altering their structure for autophagic clearance. sciencedaily.com

Table 3: Chemical Compounds Mentioned

Compound Name
3-Hydroxybutyrate (3-OHB)
Sodium 3-hydroxybutyrate
LC3-I
LC3-II
p62/Sequestosome 1 (SQSTM1)
AMP-activated protein kinase (AMPK)
Beclin-1
NRF2
Ataxin-3

Oxidative Stress Regulation by 3 Hydroxybutyrate

Direct Antioxidant Properties

3-Hydroxybutyrate (B1226725) exhibits inherent antioxidant capabilities, allowing it to directly counteract oxidative agents within the cellular environment.

Research has identified 3-hydroxybutyrate as a direct scavenger of hydroxyl radicals, one of the most reactive and damaging types of reactive oxygen species (ROS). nih.govresearchgate.net Studies have shown that both the D- and L-isomers of beta-hydroxybutyrate are effective at scavenging these radicals. researchgate.net This direct interaction helps to neutralize ROS, thereby preventing them from damaging vital cellular components. In comparison studies, oligomers of 3-hydroxybutyrate, such as dimers and trimers, have demonstrated significantly greater hydroxyl radical scavenging activity than the 3-HB monomer itself. google.com

3-Hydroxybutyrate contributes to the protection of cellular membranes by inhibiting lipid peroxidation, a destructive chain reaction where free radicals attack lipids. nih.gov Studies have demonstrated that 3-HB can prevent the increase in lipid peroxidation induced by conditions like hypoglycemia in the rat hippocampus. nih.gov In hippocampal cell lines, beta-hydroxybutyric acid was found to significantly decrease the formation of lipid peroxides. imrpress.com Specifically, at concentrations of 250 μM and 500 μM, it reduced lipid peroxide formation by 38.42% and 43.54%, respectively. imrpress.com This protective action helps maintain the integrity of cell membranes under oxidative stress.

Indirect Antioxidant Mechanisms

Beyond its direct scavenging activity, 3-hydroxybutyrate influences cellular antioxidant capacity by modulating key signaling pathways and transcription factors.

A significant indirect antioxidant mechanism of 3-hydroxybutyrate involves the activation of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of antioxidant gene expression. researchgate.netsci-hub.senih.gov Activation of NRF2 by 3-HB leads to the transcription of a suite of antioxidant enzymes. mdpi.com Studies in renal tubular cells have shown that 3-HB increases the expression of NRF2, which in turn helps to attenuate high glucose-induced ROS levels. mdpi.com This NRF2 activation has been shown to mediate the anti-senescent effects of 3-HB by inducing these antioxidant pathways. sci-hub.senih.gov Research also suggests that 3-HB may mimic calorie restriction by activating the NRF2 pathway via fumarate, an intermediate of the tricarboxylic acid cycle. nih.gov

3-Hydroxybutyrate also modulates other transcription regulators that are sensitive to the cellular redox state. nih.gov It has been shown to upregulate the transcription of antioxidant genes associated with the Forkhead box O (FOXO) family of transcription factors, such as FOXO3A. nih.govaging-us.com By acting as an inhibitor of histone deacetylases (HDACs), 3-HB can lead to increased transcription of genes involved in oxidative stress resistance, including FOXO3A and metallothionein (B12644479) 2. nih.gov Furthermore, because transcription factors like NF-κB are known to be redox-sensitive, the metabolic effects of 3-HB, which can lead to an increase in ROS levels under certain conditions, can trigger the activation of these pathways as an adaptive response. nih.govresearchgate.net

Maintaining Cellular Redox Balance and Protecting Against Oxidative Damage

Through its combined direct scavenging and indirect signaling roles, 3-hydroxybutyrate is a key metabolite for maintaining cellular redox balance and protecting against oxidative damage. nih.gov It mitigates oxidative stress by inhibiting the production of mitochondrial ROS and promoting the expression of antioxidant genes. nih.gov This protective effect has been observed in various cell types, including neurons and renal cells. researchgate.netsci-hub.semdpi.com For instance, in primary neuronal cultures, treatment with beta-hydroxybutyrate led to a significant increase in cell density in damaged areas, demonstrating a regenerative and protective effect. mdpi.com Studies have shown that 3-HB can protect enzymes from oxidative damage caused by agents like Cu2+ and H2O2. researchgate.net By reducing ROS levels and preventing neuronal death, 3-HB helps preserve cellular function and viability in the face of oxidative insults. researchgate.net

Table 1: Research Findings on the Protective Effects of 3-Hydroxybutyrate Against Oxidative Stress

Experimental Model Key Finding Quantitative Effect Source
HT-22 Hippocampal Cells Increased glutathione (B108866) (GSH) content 267.3% increase at 250 µM; 357.36% increase at 500 µM imrpress.com
HT-22 Hippocampal Cells Increased catalase activity 42.64% increase at 250 µM; 153.24% increase at 500 µM imrpress.com
HT-22 Hippocampal Cells Reduced lipid peroxidation 38.42% decrease at 250 µM; 43.54% decrease at 500 µM imrpress.com
Primary Neuronal Cultures Increased cell density after damage 97.27% greater increase in cell density compared to control mdpi.com
HK-2 Renal Tubular Cells Reduced H2O2-induced DNA damage and senescence N/A sci-hub.senih.gov
Rat Hippocampus Prevented hypoglycemia-induced lipid peroxidation N/A nih.gov

Advanced Research Methodologies for 3 Hydroxybutyrate Studies

In Vitro Cell Culture Models (e.g., Primary Neuronal Cultures, Immortalized Cell Lines)

In vitro models provide a controlled environment to dissect the direct cellular and molecular effects of 3-hydroxybutyrate (B1226725). Primary neuronal cultures, derived directly from rodent brain tissue, and immortalized cell lines are primary tools in this area of research.

Studies utilizing primary cortical neurons have demonstrated that 3-hydroxybutyrate can enhance neuronal survival and promote regeneration. For instance, in a simulated central nervous system injury model using a scratch assay, primary cortical neurons treated with D,L-sodium-beta-hydroxybutyrate (D/L-BHB) showed significantly increased cell migration and regeneration of the damaged area compared to untreated controls over a 24-hour period. mdpi.comnih.gov This was evidenced by a notable increase in cell density in the damaged gaps and a reduction in the gap size itself. mdpi.comnih.gov Specifically, cell density increased by 97.27% more in the treated group, and the gap size was reduced by 74.64% compared to the control group. mdpi.comnih.gov

Further research with primary cortical neurons has shown that 3-hydroxybutyrate can induce the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival and growth. nih.govjohnshopkins.edu This effect is linked to an increase in mitochondrial respiration and ATP production. nih.govjohnshopkins.edu

Immortalized cell lines, such as the HT22 mouse hippocampal cell line, are also valuable tools. In vitro experiments with HT22 cells have shown that 3-hydroxybutyrate can sustain cell viability and mitigate mitochondrial swelling under low-glucose conditions. researchgate.net Furthermore, studies on cultured mesencephalic and hippocampal neurons have revealed the protective effects of D-β-hydroxybutyrate against toxins used to model Parkinson's and Alzheimer's diseases, respectively. pnas.orgnih.gov For example, 4 mM D-β-hydroxybutyrate protected cultured mesencephalic neurons from MPP+ toxicity and hippocampal neurons from Aβ1–42 toxicity. pnas.orgnih.gov

Table 1: Effects of Sodium 3-hydroxybutyrate on In Vitro Cell Culture Models
Cell ModelExperimental ConditionKey FindingsReference
Primary Cortical NeuronsScratch Assay with D/L-BHBIncreased cell migration and regeneration; 97.27% increase in cell density. mdpi.comnih.gov
Primary Cortical Neurons3-hydroxybutyrate treatmentIncreased expression of Brain-Derived Neurotrophic Factor (BDNF). nih.govjohnshopkins.edu
HT22 Hippocampal CellsLow glucose conditions with 3-hydroxybutyrateSustained cell viability and mitigated mitochondrial swelling. researchgate.net
Cultured Mesencephalic & Hippocampal NeuronsExposure to MPP+ and Aβ1–42 toxins with D-β-hydroxybutyrateProtected neurons from toxicity. pnas.orgnih.gov

In Vivo Animal Models of Metabolic and Neurological Diseases

Animal models are indispensable for understanding the systemic effects of 3-hydroxybutyrate in the context of complex diseases. Rodent models of Alzheimer's disease (AD), Parkinson's disease (PD), and other neurological conditions have been pivotal.

In the 5XFAD mouse model of Alzheimer's, exogenous administration of 3-hydroxybutyrate was found to reduce amyloid-β plaque formation, microgliosis, and caspase-1 activation. d-nb.info Another study using a different AD mouse model showed that 3-hydroxybutyrate methyl ester improved spatial learning and memory, and was associated with reduced amyloid-β deposition in the brain. nih.gov

For Parkinson's disease, research using the MPTP mouse model, which mimics the dopaminergic neurodegeneration seen in PD, has shown that infusion of D-beta-hydroxybutyrate confers partial protection against the loss of these neurons and associated motor deficits. nih.govjci.org This neuroprotective effect is thought to be mediated by improving mitochondrial respiration. nih.gov However, another study using a 6-OHDA-induced rat model of early PD found that a long-term ketogenic diet, despite inducing hyperketonemia, did not protect against dopaminergic neuron lesions, although it tended to improve locomotor activity.

Beyond neurodegenerative diseases, a swine model of cardiac arrest demonstrated that infusion of sodium DL-3-ß-hydroxybutyrate after resuscitation was associated with reduced circulating markers of cerebral injury and increased brain electrical activity as measured by stereoelectroencephalography (sEEG). nih.govnih.gov

Table 2: Summary of 3-Hydroxybutyrate Studies in In Vivo Animal Models
Animal ModelDisease ModelKey FindingsReference
5XFAD MouseAlzheimer's DiseaseReduced plaque formation, microgliosis, and inflammasome activation. d-nb.info
AD Mouse ModelAlzheimer's DiseaseImproved spatial learning and memory; reduced amyloid-β deposition. nih.gov
MPTP MouseParkinson's DiseasePartial protection against dopaminergic neurodegeneration and motor deficits. nih.govjci.org
SwineCardiac ArrestReduced circulating markers of cerebral injury; increased sEEG amplitude. nih.govnih.gov

Molecular Biology Techniques

Molecular biology techniques are essential for detailing the mechanisms through which 3-hydroxybutyrate exerts its effects at the genetic and protein levels. Reverse transcriptase-quantitative polymerase chain reaction (RT-qPCR) and Western blotting are standard methods used in this context.

RT-qPCR has been employed to quantify changes in messenger RNA (mRNA) levels in response to 3-hydroxybutyrate. For example, studies have used RT-qPCR to show that 3-hydroxybutyrate treatment increases the expression of the Bdnf gene in cultured cortical neurons. nih.gov In studies on breast cancer cell lines, RT-qPCR was used to analyze the expression of key enzymes involved in ketolysis. nih.govresearchgate.net

Western blotting complements gene expression data by measuring the levels of specific proteins. This technique has been used to confirm that the increase in Bdnf mRNA translates to higher levels of BDNF protein. researchgate.net Western blot analysis has also been crucial in demonstrating that 3-hydroxybutyrate can induce a significant increase in histone lysine (B10760008) β-hydroxybutyrylation (Kbhb), a novel epigenetic modification, in various cell types. nih.govmdpi.combiorxiv.org For instance, in HT22 cells, Western blotting revealed that 3-hydroxybutyrate induced a significant increase in H2AK118bhb levels. mdpi.com

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins (like histones with specific modifications) and DNA. This has been particularly important in revealing the role of 3-hydroxybutyrate as an epigenetic modulator.

ChIP assays, often followed by sequencing (ChIP-seq) or qPCR (ChIP-qPCR), have been used to map the genomic locations of histone β-hydroxybutyrylation. In mice subjected to fasting, a condition that elevates 3-hydroxybutyrate levels, ChIP-seq analysis of the cerebral cortex revealed a significant increase in H3K9-bhb (β-hydroxybutyrylation at lysine 9 of histone H3) at thousands of DNA loci. nih.gov This enrichment of H3K9-bhb was associated with active gene transcription, suggesting a direct link between the metabolic state and gene regulation in the brain. nih.govnih.gov Similarly, ChIP-qPCR has been used to confirm that the promoter regions of specific upregulated genes are enriched with this histone mark in the kidneys of animals treated with 3-hydroxybutyrate. biorxiv.org

Biochemical Assays for Metabolic Flux, Enzyme Activity, and Metabolite Quantification

Biochemical assays are fundamental for characterizing the metabolic impact of 3-hydroxybutyrate. These assays measure rates of metabolic pathways (flux), the activity of specific enzymes, and the concentrations of various metabolites.

Metabolic flux analyzers, such as the Seahorse platform, are used to measure key indicators of cellular metabolism in real-time. Studies have shown that in the presence of 3-hydroxybutyrate, cultured cortical neurons exhibit an increased oxygen consumption rate (OCR), indicative of enhanced mitochondrial respiration, and higher ATP production. nih.govjohnshopkins.edu In breast cancer cell lines, 3-hydroxybutyrate was found to significantly change the OCR and the extracellular acidification rate (ECAR), suggesting a shift towards a more oxidative energetic phenotype in some cells. nih.govresearchgate.net

Enzyme activity assays are used to measure the rate at which specific enzymes catalyze reactions. Spectrophotometric assays are commonly used to determine the activity of 3-hydroxybutyrate dehydrogenase, the enzyme that interconverts 3-hydroxybutyrate and acetoacetate (B1235776). creative-enzymes.comacs.org These assays typically monitor the change in absorbance of NAD+ or NADH. acs.org

Metabolite quantification is crucial for tracking the uptake and utilization of 3-hydroxybutyrate. Methods like high-performance liquid chromatography (HPLC) combined with enzymatic reactions have been developed to accurately measure the concentration of D-3-hydroxybutyric acid in serum samples. researchgate.net

Microscopic and Imaging Techniques (e.g., Fluorescence Microscopy for ROS, Live-Cell Imaging for Migration)

Microscopy and advanced imaging techniques provide visual evidence of the cellular changes induced by 3-hydroxybutyrate.

Live-cell imaging has been instrumental in tracking dynamic processes like cell migration. In studies of neuronal regeneration, an automated live-cell imaging system was used to document the enhanced migration of primary cortical neurons into a damaged area over 24 hours in the presence of D/L-BHB. mdpi.comnih.gov This technique allows for the quantitative analysis of cell movement, including velocity and distance traveled. mdpi.comnih.gov

Immunocytochemistry followed by fluorescence microscopy is used to visualize the expression and localization of specific proteins within cells. This method has been used to show increased staining for synapsin-I and beta-III-tubulin, markers associated with synaptogenesis and axonogenesis, in D/L-BHB-treated neuronal cultures, further supporting its role in neural regeneration. mdpi.com Other microscopy techniques, such as polarized optical microscopy, have been used in conjunction with X-ray diffraction to study the crystalline structure of poly(3-hydroxybutyrate), a polymer of 3-hydroxybutyrate. nih.gov Additionally, microscopy has been used to observe that 3-hydroxybutyrate can mitigate mitochondrial swelling in HT22 cells under stressful conditions. researchgate.net

Computational and Molecular Modeling Approaches for Interaction Analysis

Computational and molecular modeling approaches serve as powerful in silico tools for elucidating the interactions of 3-hydroxybutyrate at an atomic level. These methodologies provide profound insights into binding affinities, dynamic behaviors, and the structural underpinnings of its interactions with a range of molecules, from biological macromolecules like enzymes to synthetic polymers. By simulating molecular behavior, these techniques complement experimental data, offering a detailed perspective that can guide further research and development.

Molecular Docking

Molecular docking is a computational method that predicts the most likely binding orientation of a small molecule (ligand), such as 3-hydroxybutyrate, to a larger molecule (receptor), like a protein or a polymer. This technique is instrumental in screening potential binding partners and estimating the strength of the interaction, often expressed as a binding affinity or docking score.

Recent research has employed molecular docking to understand the interactions between 3-hydroxybutyrate and various functional polymers, with the goal of designing molecularly imprinted polymers (MIPs) for its selective detection. jppres.comjppres.com In one such study, several polymers were evaluated, with N-(hydroxymethyl)acrylamide (NHMAm) and hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) demonstrating the strongest binding affinities. jppres.com Another in silico investigation used docking to explore the interaction of beta-hydroxybutyrate with proteins associated with obesity, such as HMG-CoA reductase, leptin, and the fat mass and obesity-associated (FTO) protein, revealing potential inhibitory actions. f1000research.com

Table 1: Molecular Docking of 3-Hydroxybutyrate with Various Targets

Target Molecule Target Type Predicted Binding Affinity (kcal/mol)
N-(hydroxymethyl)acrylamide (NHMAm) Functional Polymer -2.64
Hydroxyethyl methacrylate (HEMA) Functional Polymer -2.523
Itaconic acid (ITA) Functional Polymer -2.469
FTO Protein Human Protein -4.7
HMG-CoA Reductase Human Enzyme -3.4
Leptin Human Protein -3.0
Ghrelin Human Protein -3.1

Data sourced from multiple studies to show the predicted binding strength of 3-hydroxybutyrate to different molecular targets. jppres.comf1000research.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time. By calculating the trajectories of atoms and molecules, MD simulations can assess the stability of a ligand-receptor complex, reveal conformational changes upon binding, and characterize the nature of the intermolecular forces involved.

MD simulations have been utilized to confirm the stability of 3-hydroxybutyrate-polymer complexes predicted by docking studies. jppres.comjppres.com For instance, 100-nanosecond simulations showed that polymers like 4-vinylpyridine (B31050) (4VP) and hydroxyethyl methacrylate (HEMA) form stable complexes with 3-hydroxybutyrate. jppres.com In the context of enzymology, classical MD simulations have been used to prepare and equilibrate the crystal structures of enzymes like (R)-3-hydroxybutyrate dehydrogenase (HBDH) before more intensive quantum mechanical calculations are performed. acs.org Furthermore, MD simulations have elucidated the atomistic mechanisms behind the dissolution of poly(3-hydroxybutyrate), a biopolymer, by green solvents, which involves detailed interactions with the 3-hydroxybutyrate monomer units. rsc.org

Table 2: Application of Molecular Dynamics Simulations in 3-Hydroxybutyrate Research

System Studied Simulation Details Key Finding
3-Hydroxybutyrate-Polymer Complexes GROMACS 2022.4, AMBER force field, 100 ns simulation Confirmed the formation of strong, stable complexes with polymers such as 4VP, DMAm, NHEAm, and HEMA. jppres.com
(R)-3-Hydroxybutyrate Dehydrogenase (HBDH) NAMD2, CHARMM36 force field, 10 ns simulation Used to generate stable starting geometries of the enzyme for subsequent QM/MM calculations of the reaction mechanism. acs.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

For studying chemical reactions, such as those occurring in an enzyme's active site, hybrid QM/MM methods offer a high level of accuracy. This approach treats the chemically active region (e.g., 3-hydroxybutyrate and the catalytic residues of an enzyme) with computationally intensive quantum mechanics, while the surrounding protein and solvent are modeled using more efficient classical molecular mechanics.

This powerful technique has been applied to dissect the enzymatic mechanism of (R)-3-hydroxybutyrate dehydrogenase (HBDH). acs.orgacs.org By employing QM/MM calculations, researchers were able to model the reduction of 3-oxovalerate, a substrate, within the enzyme's active site. The calculations predicted the activation energy of the reaction and revealed a concerted, though not synchronous, mechanism for the proton and hydride transfers involved in forming the 3-hydroxycarboxylate product. acs.org These findings provide a level of mechanistic detail that is difficult to obtain through experimental methods alone.

Future Research Directions and Emerging Paradigms for Sodium 3 Hydroxybutyrate

Elucidating Novel Signaling Pathways and Receptor Interactions

While the interaction of 3-hydroxybutyrate (B1226725) (3-HB) with the G-protein coupled receptors (GPCRs) HCAR2 (Hydroxycarboxylic Acid Receptor 2) and FFAR3 (Free Fatty Acid Receptor 3) is a known signaling mechanism, future research will likely uncover additional, novel receptor interactions and downstream pathways. nih.govnih.govresearchgate.netsemanticscholar.org The potential for 3-HB to bind to other, currently unidentified, GPCRs or even to act as a ligand for nuclear receptors presents an exciting avenue of investigation. For instance, the discovery of the γ-hydroxybutyrate (GHB) receptor (GPR172A) suggests the possibility of other related receptors that could interact with 3-HB. wikipedia.orgphysiology.org

Beyond receptor-mediated signaling, non-receptor mechanisms are also a key area for future exploration. The established role of 3-HB as a histone deacetylase (HDAC) inhibitor opens the door to understanding its broader epigenetic influence. nih.govnih.gov Research is expected to delve deeper into how 3-HB-induced histone modifications regulate gene expression in various cell types and disease states. Furthermore, the discovery of lysine (B10760008) β-hydroxybutyrylation (Kbhb), a novel post-translational modification, indicates that 3-HB can directly alter protein function, a mechanism that is still in the early stages of being understood. nih.govresearchgate.net Future studies will aim to identify the full spectrum of proteins targeted by Kbhb and the functional consequences of this modification.

Investigating Enantiomer-Specific Biological Activities (R- vs. S-3-Hydroxybutyrate) and Their Differential Mechanisms

3-Hydroxybutyrate is a chiral molecule existing in two enantiomeric forms: R-3-hydroxybutyrate (D-β-hydroxybutyrate) and S-3-hydroxybutyrate (L-β-hydroxybutyrate). nih.govresearchgate.net While R-3-HB is the predominant enantiomer produced and utilized by mammals, emerging evidence suggests that S-3-HB may also possess distinct biological activities. nih.govresearchgate.net

Future research will focus on dissecting the enantiomer-specific effects on various physiological processes. Studies have already shown differences in their pharmacokinetics and cardiovascular effects. researchgate.netahajournals.org For example, L-3-OHB has been shown to exert a stronger hemodynamic response than D-3-OHB. researchgate.netahajournals.org Understanding the differential mechanisms behind these observations is a key future direction. This includes investigating whether the two enantiomers have different affinities for receptors and transporters, and whether they are metabolized differently in various tissues. nih.govcheoresearch.caresearchgate.net The differential metabolic fates of the D- and L-enantiomers imply that they may activate distinct signaling pathways and have unique therapeutic applications. nih.govcheoresearch.caresearchgate.net

FeatureR-3-Hydroxybutyrate (D-β-hydroxybutyrate)S-3-Hydroxybutyrate (L-β-hydroxybutyrate)
Endogenous ProductionPredominant form in mammals nih.govresearchgate.netPresent in lower concentrations researchgate.net
Cardiovascular EffectsMinor, nonsignificant effect on cardiac output in some studies ahajournals.orgShown to increase cardiac output more significantly than the D-enantiomer researchgate.netahajournals.org
PharmacokineticsRapid cardiac uptake and metabolism researchgate.netSlower pharmacokinetics observed in cardiac tissue researchgate.net
MetabolismReadily metabolized by most cells researchgate.netMetabolism remains less clarified researchgate.net

Cross-Organ and Systemic Effects of 3-Hydroxybutyrate Signaling beyond Direct Metabolism

The influence of 3-hydroxybutyrate extends beyond the cells that directly metabolize it for energy. Future research will increasingly focus on its role as a signaling molecule in complex inter-organ communication networks. The brain-gut-microbiome axis is a particularly promising area of investigation. chirowithpt.comnih.govnih.govgutmicrobiotaforhealth.com It is hypothesized that 3-HB, produced by the liver or gut microbiota, can signal to the brain to influence neuronal function, mood, and cognition. chirowithpt.com Understanding the mechanisms of this communication, whether through direct receptor binding in the central nervous system or indirect modulation of neurotransmitter systems, is a key future goal.

Furthermore, the systemic effects of 3-HB on metabolic health are an area of active research. elifesciences.org For instance, the signaling interplay between the liver, adipose tissue, and muscle in response to elevated 3-HB levels is not fully understood. Future studies will likely explore how 3-HB modulates insulin (B600854) sensitivity, inflammation, and energy expenditure through these cross-organ dialogues.

Role in Unexplored Cellular Processes and Disease Pathologies

The known signaling functions of 3-hydroxybutyrate suggest its involvement in a wide range of cellular processes that are yet to be fully explored. Two such areas of burgeoning interest are autophagy and cellular senescence. reddit.comresearchgate.netmdpi.comfightaging.org Autophagy is a cellular recycling process crucial for maintaining cellular health, and preliminary evidence suggests that 3-HB may stimulate this process. researchgate.net Cellular senescence, a state of irreversible cell cycle arrest, is a hallmark of aging and various age-related diseases. reddit.com Investigating whether 3-HB can modulate senescence pathways could open up new avenues for anti-aging interventions. reddit.com

In the context of disease, the role of 3-HB in neuroinflammation and cancer metabolism is gaining significant attention. mdpi.comnih.govfrontiersin.org In neuroinflammatory conditions, 3-HB may exert protective effects by modulating microglial activation and cytokine production. mdpi.com In cancer, the metabolic reprogramming of tumor cells often creates a dependence on glucose. The ability of 3-HB to serve as an alternative fuel for healthy tissues while potentially inhibiting the growth of some cancer types presents a compelling area for future therapeutic development. nih.govfrontiersin.org

Cellular Process/Disease PathologyPotential Role of 3-HydroxybutyrateKey Research Questions
AutophagyMay stimulate autophagic flux, aiding in cellular clearance. researchgate.netWhat are the precise molecular mechanisms by which 3-HB induces autophagy? Can this be harnessed to treat diseases characterized by autophagic dysfunction?
Cellular SenescenceMay delay or mitigate cellular senescence, potentially impacting aging. reddit.comDoes 3-HB directly influence senescence signaling pathways? What are the long-term effects of elevated 3-HB on age-related pathologies?
NeuroinflammationExhibits anti-inflammatory effects in the brain by modulating microglial activity. mdpi.comCan 3-HB be used as a therapeutic to dampen neuroinflammation in diseases like Alzheimer's and Parkinson's?
Cancer MetabolismMay inhibit the growth of certain cancer cells and enhance the efficacy of conventional therapies. nih.govfrontiersin.orgWhich cancer types are sensitive to 3-HB? What are the molecular determinants of this sensitivity?

Development of Advanced Experimental Models for Mechanistic Dissection

To unravel the intricate mechanisms of 3-hydroxybutyrate signaling, researchers will need to employ and develop more sophisticated experimental models. Three-dimensional organoid cultures, which more closely mimic the in vivo environment of tissues like the brain, gut, and liver, will be invaluable for studying the cell-type-specific effects of 3-HB and its role in tissue development and disease.

Furthermore, high-throughput screening technologies, such as CRISPR-based genetic screens, will enable the unbiased identification of genes and pathways that are essential for 3-HB's signaling effects. These powerful tools will help to build a more comprehensive picture of the molecular machinery that underlies the diverse biological activities of this fascinating molecule.

Integration of Multi-Omics Data (e.g., transcriptomics, proteomics, metabolomics) in 3-Hydroxybutyrate Research

A systems-level understanding of 3-hydroxybutyrate's effects requires the integration of multiple "omics" datasets. Transcriptomic analyses, such as RNA sequencing, can reveal the global changes in gene expression induced by 3-HB in different cell types and tissues. utoledo.edubiorxiv.orgbiorxiv.org Proteomic studies can identify changes in protein abundance and post-translational modifications, including the aforementioned lysine β-hydroxybutyrylation. researchgate.netnih.gov Metabolomic profiling can provide a comprehensive snapshot of the metabolic shifts that occur in response to elevated 3-HB levels. mdpi.commetabolon.commedrxiv.org

By integrating these different layers of biological information, researchers can construct detailed models of 3-HB's signaling networks and identify key nodes that may be targeted for therapeutic intervention. This multi-omics approach will be crucial for translating basic research findings into clinical applications.

Q & A

Basic Research Questions

Q. How can fermentation conditions be optimized for enhanced Sodium 3-hydroxybutyrate production?

  • Methodological Answer : To optimize production, systematically evaluate sodium salts and nitrogen sources. For example, sodium citrate (Na₃C₆H₅O₇) at 12–16 mM increases 3-hydroxybutyrate (3HB) yield by 48–55% in Burkholderia cepacia cultures. Mixed nitrogen sources (e.g., yeast extract and ammonium sulfate) further enhance productivity. Use a factorial design to test interactions between salt concentrations and nitrogen ratios, and measure outcomes via HPLC or GC-MS .

Q. What analytical techniques are recommended to confirm the purity and stereochemistry of Sodium 3-hydroxybutyrate?

  • Methodological Answer : Employ chiral chromatography (e.g., HPLC with a Chiralpak® column) to distinguish (R)- and (S)-enantiomers. Isotopic labeling (e.g., ¹³C NMR) can verify structural integrity in synthesized derivatives. For purity assessment, combine elemental analysis with mass spectrometry (LC-MS) and compare retention times against certified standards (e.g., CAS 13613-65-5 for the (R)-isomer) .

Q. What safety protocols are critical when handling Sodium 3-hydroxybutyrate in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store the compound in a dry, inert environment to prevent hygroscopic degradation. In case of exposure, rinse affected areas with water for 15+ minutes and consult safety data sheets (e.g., OSHA HCS guidelines for (S)-3-hydroxybutyrate sodium salt, CAS 127604-16-4) .

Advanced Research Questions

Q. How can enzymatic assays resolve contradictions in reported metabolic effects of Sodium 3-hydroxybutyrate?

  • Methodological Answer : Discrepancies in activity (e.g., dehydrogenase kinetics) may arise from isoform-specific interactions or assay conditions. Use recombinant 3-hydroxybutyrate dehydrogenase (EC 1.1.1.30) under standardized pH and cofactor concentrations (NAD⁺/NADH). Validate findings with knockout models or isotopic tracing to isolate pathway-specific contributions .

Q. What experimental designs are effective for studying Sodium 3-hydroxybutyrate’s role in cardiovascular disease mechanisms?

  • Methodological Answer : Apply Mendelian randomization (MR) to assess causal links between diabetes, 3-hydroxybutyrate levels, and aortic dissection risk. Use GWAS data (e.g., UK Biobank) to select instrumental variables, and perform mediation analysis to quantify 3HB’s contribution. Validate with in vitro models measuring endothelial cell responses to ketone bodies .

Q. How can large-scale purification of Sodium 3-hydroxybutyrate from bacterial cultures be optimized?

  • Methodological Answer : Compare sodium hypochlorite extraction (yielding ~95% purity in Ralstonia eutropha) with solvent-based methods (e.g., chloroform/ethanol). Monitor polymer degradation via GPC and adjust hypochlorite concentration (1–5% v/v) to balance yield and molecular weight retention. Centrifugation and lyophilization ensure final product stability .

Q. What strategies address variability in 3-hydroxybutyrate copolymer biosynthesis (e.g., PHA blends)?

  • Methodological Answer : Use fed-batch fermentation with controlled carbon/nitrogen ratios. For P(3HB-co-4HB) copolymers, supplement 1,4-butanediol (1,4-BD) and sodium valerate to modulate monomer ratios (27–88% 3HV content). Characterize material properties via DSC (thermal stability) and tensile testing, correlating with enzymatic hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-beta-Hydroxybutyric acid sodium salt
Reactant of Route 2
DL-beta-Hydroxybutyric acid sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.